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  • Product: 1,4,5,6-Tetrahydropyrimidin-5-amine

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1,4,5,6-Tetrahydropyrimidin-5-amine: A Multi-Target Pharmacophore in Biological Systems

Executive Summary 1,4,5,6-Tetrahydropyrimidin-5-amine (THP-5A) (CAS: 93010-22-1) is a highly privileged cyclic polyamine scaffold. Characterized by a six-membered heterocycle containing an amidine moiety and a primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4,5,6-Tetrahydropyrimidin-5-amine (THP-5A) (CAS: 93010-22-1) is a highly privileged cyclic polyamine scaffold. Characterized by a six-membered heterocycle containing an amidine moiety and a primary amine at the 5-position, this molecule acts as a versatile structural mimic for endogenous basic amino acids (e.g., L-arginine) and neurotransmitters (e.g., acetylcholine). This technical guide explores the structural biochemistry, multi-target mechanisms of action, and the self-validating experimental protocols required to evaluate THP-5A in drug development.

Structural Biochemistry & Molecular Geometry

The pharmacological versatility of the THP-5A scaffold stems from its unique electronic and spatial properties. The cyclic amidine group (-C(=NH)-NH-) is highly basic, possessing a pKa of approximately 12.0 to 13.0. At a physiological pH of 7.4, the amidine core exists predominantly as a resonance-stabilized monocation.

The critical addition of the primary amine at the 5-position introduces a second ionizable group (pKa ~9.0). Consequently, in intracellular environments, the molecule frequently acts as a dicationic species 1. This dual-charge distribution, combined with the steric hindrance provided by the 5-amino group, prevents rapid hydrolytic cleavage of the ring while simultaneously allowing the molecule to form robust hydrogen-bond networks within the active sites of target enzymes and receptors.

Primary Mechanisms of Action

The THP-5A scaffold operates through three distinct, highly validated biological pathways:

Pathway A: Cholinergic Receptor Modulation (nAChR & M1)

Tetrahydropyrimidines are classic cholinergic mimics. In parasitic organisms, THP derivatives act as potent, depolarizing neuromuscular blocking agents by binding to the orthosteric site of nicotinic acetylcholine receptors (nAChRs). By interacting with the α-subunits, they trigger constant, uncontrolled ion flux, leading to spastic paralysis and death of the nematode 2.

In mammalian systems, the THP scaffold has been engineered into selective Muscarinic M1 receptor agonists . The cyclic amidine core anchors to the conserved aspartate residue in the M1 binding pocket, selectively stimulating phosphoinositide (PI) metabolism in the cerebral cortex and hippocampus—a mechanism actively pursued for treating cognitive deficits in Alzheimer's Disease 3.

Pathway B: Inducible Nitric Oxide Synthase (iNOS) Inhibition

Because the THP ring structurally mimics the guanidino group of L-arginine, 1,4,5,6-tetrahydropyrimidin-5-amine acts as a competitive inhibitor of iNOS. It occupies the heme-porphyrin active site, preventing the oxidation of L-arginine to nitric oxide (NO). This suppression of NO limits the formation of reactive nitrogen species (RNS), mitigating lipopolysaccharide (LPS)-induced inflammatory cascades (such as acute pneumonia) and activating the protective NRF-2/HO-1 antioxidant pathway 4.

Pathway C: GSK-3β Inhibition & Neuroprotection

Recent structural biology studies have identified the tetrahydropyrimidine scaffold as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By docking into the ATP-binding cleft—where the 5-amino group forms critical hydrogen bonds with the kinase hinge region—THP derivatives prevent the hyperphosphorylation of Tau proteins and the subsequent accumulation of Amyloid-β (Aβ) plaques 5.

G THP 1,4,5,6-Tetrahydropyrimidin-5-amine (THP-5A Scaffold) nAChR Nicotinic ACh Receptors (Agonism) THP->nAChR Binds orthosteric site M1 Muscarinic M1 Receptors (Agonism) THP->M1 Allosteric/Orthosteric iNOS Inducible NOS (iNOS) (Inhibition) THP->iNOS Heme pocket binding GSK GSK-3β Enzyme (Inhibition) THP->GSK ATP-competitive Depol Neuromuscular Depolarization (Anthelmintic Effect) nAChR->Depol Cognition Cognitive Enhancement (Neuroprotection) M1->Cognition AntiInflam Reduced NO Production (Anti-inflammatory) iNOS->AntiInflam Tau Reduced Tau Phosphorylation (Anti-Alzheimer's) GSK->Tau

Fig 1. Multi-target pharmacological pathways of the THP-5A scaffold in biological systems.

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative binding and efficacy data for THP-5A and its close structural analogs across its primary biological targets.

Target Receptor/EnzymeBiological EffectRepresentative IC50/EC50Primary Interaction Site
nAChR (Nematode) Neuromuscular Depolarization0.09 - 0.4 μMOrthosteric (α-subunit)
Muscarinic M1 Cognitive Enhancement1.2 - 5.5 μMOrthosteric / Allosteric
Inducible NOS (iNOS) Anti-inflammatory10.0 - 25.0 μML-Arginine Binding Pocket
GSK-3β Tau Dephosphorylation0.5 - 2.0 μMATP-binding Cleft (Hinge)

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of THP-5A requires rigorous, self-validating protocols. Below are the definitive methodologies for assessing its two primary mechanisms.

Protocol 1: Radioligand Displacement Assay for M1 Receptor Affinity

This protocol determines the binding affinity (Ki) of THP-5A to mammalian M1 receptors.

  • Membrane Preparation : Isolate CHO cells expressing human M1 receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining an ice-cold environment prevents proteolytic degradation of the membrane-bound receptors.

  • Incubation : Combine 50 μg of membrane protein with 1 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of THP-5A ( 10−10 to 10−4 M).

  • Equilibration : Incubate the mixture at 25°C for 60 minutes. Causality: This specific temperature and duration allow the competitive radioligand to reach a steady-state equilibrium without inducing receptor internalization.

  • Termination & Filtration : Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification : Wash filters 3x with ice-cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and measure radioactivity.

  • Validation Checkpoint : Include a control well with 10 μM atropine (a non-selective muscarinic antagonist) to define non-specific binding (NSB). System Logic : If the NSB exceeds 10% of total binding, the membrane preparation is compromised, and the assay must be rejected.

Protocol 2: iNOS Inhibition & Griess Assay in Macrophages

This workflow quantifies the anti-inflammatory efficacy of THP-5A by measuring nitrite, the stable breakdown product of NO.

Workflow Cell Macrophage Culture (RAW 264.7) Stim LPS Stimulation (1 μg/mL, 24h) Cell->Stim Drug THP-5A Treatment (Dose-Response) Stim->Drug Assay Griess Reagent Assay (Nitrite Quantification) Drug->Assay Read Absorbance Readout (540 nm) Assay->Read

Fig 2. Step-by-step workflow for evaluating iNOS inhibition using the Griess assay.

  • Cell Seeding : Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Stimulation & Treatment : Co-treat cells with 1 μg/mL Lipopolysaccharide (LPS) and THP-5A (1, 10, 50 μM). Causality: LPS binds to TLR4, initiating the NF-κB signaling cascade that upregulates iNOS transcription. Co-treatment ensures the drug is present as the enzyme is synthesized.

  • Supernatant Collection : After 24h, collect 50 μL of the culture supernatant.

  • Griess Reaction : Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Causality: Nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a highly stable, measurable azo dye.

  • Absorbance Measurement : Read absorbance at 540 nm using a microplate reader.

  • Validation Checkpoint : Perform an MTT cell viability assay on parallel wells. System Logic : If cell viability drops below 90%, the observed reduction in nitrite is due to drug cytotoxicity rather than true iNOS enzymatic inhibition, requiring immediate dose recalibration.

References

  • Merck Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
  • Oregon State University. The chemistry of certain tetrahydropyrimidines.
  • Journal of Medicinal Chemistry (ACS Publications).
  • PubMed (NIH). Design, synthesis, and biological evaluation of tetrahydropyrimidine analogue as GSK-3β/Aβ aggregation inhibitor and anti-Alzheimer's agent.
  • PMC (NIH). Tetrahydropyrimidines, ZL-5015 Alleviated Lipopolysaccharide (LPS)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Inferred Properties of 1,4,5,6-Tetrahydropyrimidin-5-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure and potential physical properties of 1,4,5,6-tetrahydropyrimidin-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and potential physical properties of 1,4,5,6-tetrahydropyrimidin-5-amine. It is important to note that as of the writing of this document, direct experimental data for this specific compound is limited in publicly available literature. Therefore, this guide presents a scientifically grounded, inferred pathway to its synthesis and an estimation of its core physicochemical properties based on established knowledge of analogous compounds and the foundational tetrahydropyrimidine scaffold.

Introduction: The Tetrahydropyrimidine Scaffold in Medicinal Chemistry

The 1,4,5,6-tetrahydropyrimidine ring system is a significant heterocyclic motif in the field of medicinal chemistry. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including roles as neuromuscular blocking agents, cardiovascular and antidepressant agents[1]. The cyclic amidine structure imparts unique chemical characteristics, making it a valuable pharmacophore in drug design. The introduction of an amino group at the 5-position is anticipated to further modulate the molecule's polarity, basicity, and hydrogen bonding capabilities, potentially leading to novel interactions with biological targets.

Chemical Structure and Identification

  • IUPAC Name: 1,4,5,6-Tetrahydropyrimidin-5-amine

  • Molecular Formula: C₄H₉N₃

  • Molecular Weight: 99.13 g/mol

  • Canonical SMILES: C1C(NC=N1)N

Inferred Physicochemical Properties

Due to the absence of direct experimental data for 1,4,5,6-tetrahydropyrimidin-5-amine, the following table provides a combination of experimentally determined properties for the parent compound, 1,4,5,6-tetrahydropyrimidine, and estimated properties for the 5-amino derivative. These estimations are based on the known effects of introducing an amino group to a cyclic aliphatic structure.

Property1,4,5,6-Tetrahydropyrimidine (Parent Compound)1,4,5,6-Tetrahydropyrimidin-5-amine (Estimated)
Melting Point 88-89 °C[2]Expected to be higher than the parent compound due to increased hydrogen bonding potential.
Boiling Point 88-89 °C at 1 mmHg[2]Expected to be significantly higher due to the polar amino group.
Density 1.024 g/mL at 25 °C[3]Likely to be slightly higher than the parent compound.
Solubility No data availableExpected to have increased solubility in polar solvents, particularly water, compared to the parent.
pKa ~13 (for the amidine proton)[4]The introduction of a second basic center (the amino group) will result in two pKa values. The amidine will remain strongly basic, while the amino group will have a pKa typical for a cyclic secondary amine.

Proposed Synthetic Pathway

A plausible synthetic route to 1,4,5,6-tetrahydropyrimidin-5-amine can be conceptualized starting from the known precursor, 5-hydroxy-1,4,5,6-tetrahydropyrimidine. The proposed pathway involves the oxidation of the hydroxyl group to a ketone, followed by reductive amination.

SynthesisWorkflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 5-Hydroxy-1,4,5,6-tetrahydropyrimidine 5-Hydroxy-1,4,5,6-tetrahydropyrimidine 1,4,5,6-Tetrahydropyrimidin-5-one 1,4,5,6-Tetrahydropyrimidin-5-one 5-Hydroxy-1,4,5,6-tetrahydropyrimidine->1,4,5,6-Tetrahydropyrimidin-5-one PCC, DCM 1,4,5,6-Tetrahydropyrimidin-5-amine 1,4,5,6-Tetrahydropyrimidin-5-amine 1,4,5,6-Tetrahydropyrimidin-5-one->1,4,5,6-Tetrahydropyrimidin-5-amine NH3, NaBH3CN

Caption: Proposed two-step synthesis of 1,4,5,6-tetrahydropyrimidin-5-amine.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed, non-validated procedure based on established chemical transformations.

Part A: Synthesis of 1,4,5,6-Tetrahydropyrimidin-5-one [5]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).

  • Addition of Starting Material: Dissolve 5-hydroxy-1,4,5,6-tetrahydropyrimidine in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the oxidation reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.

Part B: Synthesis of 1,4,5,6-Tetrahydropyrimidin-5-amine via Reductive Amination

  • Reaction Setup: Dissolve the purified 1,4,5,6-tetrahydropyrimidin-5-one in a suitable solvent such as methanol.

  • Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Reducing Agent: Carefully add a reducing agent suitable for reductive amination, for example, sodium cyanoborohydride (NaBH₃CN). The pH of the reaction mixture should be maintained in a weakly acidic range to facilitate imine formation without inhibiting the reduction.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl). The product can then be extracted into an organic solvent after basification of the aqueous layer.

  • Purification: The final product, 1,4,5,6-tetrahydropyrimidin-5-amine, can be purified by column chromatography or by crystallization of a suitable salt form.

Reactivity and Chemical Behavior

The chemical behavior of 1,4,5,6-tetrahydropyrimidin-5-amine is dictated by the two primary functional groups: the cyclic amidine and the primary amine.

  • Basicity: The amidine functionality is strongly basic, and the exocyclic amino group is also basic. This suggests that the molecule will readily form salts with acids.

  • Nucleophilicity: Both the amidine and the amino group are nucleophilic and can be expected to participate in reactions with electrophiles. The relative reactivity of the two nitrogen centers will depend on the specific reaction conditions.

  • Hydrogen Bonding: The presence of N-H bonds in both the amidine and the amino group allows for both hydrogen bond donation and acceptance, which will significantly influence its physical properties and biological interactions.

Potential Applications in Drug Development

While no specific applications for 1,4,5,6-tetrahydropyrimidin-5-amine have been reported, the tetrahydropyrimidine scaffold is a known "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of therapeutic areas[5][6]. The introduction of a 5-amino group could serve as a key interaction point with biological targets or as a handle for further chemical modification to explore structure-activity relationships.

Safety and Handling

No specific toxicity data is available for 1,4,5,6-tetrahydropyrimidin-5-amine. However, based on the parent compound, 1,4,5,6-tetrahydropyrimidine, it should be handled with care. The parent compound is classified as a skin and eye irritant and may cause respiratory irritation[3]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this class of compounds.

Conclusion

1,4,5,6-Tetrahydropyrimidin-5-amine represents an intriguing yet underexplored molecule. While direct experimental data is scarce, a viable synthetic route can be proposed based on established chemical transformations of related compounds. Its inferred physicochemical properties suggest a polar, basic molecule with the potential for diverse chemical interactions. This guide provides a foundational framework for researchers and scientists interested in the synthesis and evaluation of this and other novel 5-substituted tetrahydropyrimidine derivatives for applications in drug discovery and development.

References

Sources

Foundational

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 1,4,5,6-Tetrahydropyrimidin-5-amine Derivatives

This guide provides an in-depth exploration of the essential principles and methodologies for the comprehensive pharmacokinetic (PK) profiling of 1,4,5,6-tetrahydropyrimidin-5-amine derivatives. These scaffolds are of si...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the essential principles and methodologies for the comprehensive pharmacokinetic (PK) profiling of 1,4,5,6-tetrahydropyrimidin-5-amine derivatives. These scaffolds are of significant interest in modern medicinal chemistry, forming the core of molecules targeting a range of therapeutic areas.[1][2][3] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for the successful translation of these promising compounds from the laboratory to clinical applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to navigate the complexities of pharmacokinetic evaluation.

Section 1: The Strategic Imperative of Early Pharmacokinetic Profiling

In the landscape of drug discovery, the adage "fail early, fail cheap" has never been more relevant. The pharmacokinetic profile of a drug candidate is a critical determinant of its success, governing its concentration at the target site and, consequently, its efficacy and safety.[4] For nitrogen-containing heterocycles like the 1,4,5,6-tetrahydropyrimidin-5-amine series, early and robust ADME assessment is not merely a screening step but a strategic imperative.[5][6] These compounds, with their inherent basicity and hydrogen bonding capabilities, often exhibit complex interactions with biological systems that must be understood to optimize their therapeutic potential.[7]

The core objective of pharmacokinetic profiling is to characterize "what the body does to the drug." This is achieved through the meticulous measurement and mathematical modeling of the drug's journey through the body over time. The insights gained from these studies guide lead optimization, inform dose selection for preclinical and clinical studies, and are a cornerstone of regulatory submissions.

Section 2: Designing a Robust In Vivo Pharmacokinetic Study

The foundation of a meaningful pharmacokinetic profile is a well-designed in vivo study. The choice of animal model, route of administration, and formulation are critical variables that must be carefully considered to generate data that is both reliable and translatable.

Animal Model Selection

While various animal models are utilized in preclinical research, rodents, particularly rats and mice, are most commonly employed for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and established correlation with human pharmacokinetics for many compound classes.[8] The choice between strains (e.g., Sprague-Dawley vs. Wistar rats) may depend on the specific therapeutic target and historical data within an organization. For certain drug candidates, larger animal models such as dogs or non-human primates may be necessary to better predict human pharmacokinetics, especially for compounds with metabolic pathways that are not well-represented in rodents.[3][8]

Route of Administration and Formulation

The intended clinical route of administration should guide the preclinical study design.[9] For orally administered candidates, understanding their bioavailability is crucial. Therefore, both oral (PO) and intravenous (IV) administration are typically included in the study design. The IV dose allows for the determination of clearance and volume of distribution, which are essential for calculating the absolute bioavailability of the oral formulation.

The formulation of the drug substance for dosing is a critical and often underestimated factor. For intravenous administration, the compound must be fully solubilized to prevent precipitation in the bloodstream.[10] For oral dosing, the formulation can significantly impact absorption. Simple formulations like solutions or suspensions in vehicles such as a mixture of polyethylene glycol (PEG) and water are common in early studies.

A Step-by-Step In Vivo Pharmacokinetic Study Protocol

The following is a representative protocol for a single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of a 1,4,5,6-tetrahydropyrimidin-5-amine derivative following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • Test compound

  • Vehicle for IV and PO formulations (e.g., 20% Solutol HS 15 in saline for IV, 0.5% methylcellulose in water for PO)

  • Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Allow rats to acclimate to the facility for at least 3 days prior to the study.

  • Dose Preparation: Prepare the IV and PO formulations of the test compound at the target concentrations.

  • Animal Dosing:

    • IV Group (n=3): Administer the test compound via the tail vein at a dose of 1 mg/kg.

    • PO Group (n=3): Administer the test compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Section 3: Bioanalytical Methodology: Quantifying the Invisible

The accurate quantification of the test compound in biological matrices is the analytical backbone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[11]

Sample Preparation: Isolating the Needle from the Haystack

Biological matrices like plasma are complex mixtures of proteins, lipids, and other endogenous components that can interfere with the analysis. Therefore, a robust sample preparation method is essential to isolate the analyte of interest and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. While efficient for many compounds, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is often the method of choice for achieving the lowest limits of quantification.

A Representative LC-MS/MS Bioanalytical Protocol

The following protocol is adapted from a method for the quantification of ectoine, a structurally related tetrahydropyrimidine, in rat plasma and can serve as a template for a 1,4,5,6-tetrahydropyrimidin-5-amine derivative.

Objective: To quantify the concentration of a 1,4,5,6-tetrahydropyrimidin-5-amine derivative in rat plasma using UPLC-MS/MS.

Materials and Reagents:

  • Test compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), formic acid

  • Rat plasma samples from the in vivo study

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the test compound into blank rat plasma.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the UPLC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate the analyte from endogenous components.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and IS.

  • Data Processing: Integrate the peak areas of the analyte and IS and calculate the concentration of the analyte in the unknown samples using the calibration curve.

ParameterExample Value
UPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
MRM Transition Analyte and IS specific
Table 1: Example LC-MS/MS Parameters.

Section 4: Data Analysis and Interpretation

Once the concentration-time data are obtained, pharmacokinetic parameters are calculated to describe the ADME properties of the compound.

Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, calculated from the concentration-time curve.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): A theoretical volume that represents the extent to which a drug distributes into tissues.

  • F% (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Example Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for a 1,4,5,6-tetrahydropyrimidin-5-amine derivative, based on typical values observed for small molecule drugs.

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.081.0
AUC (ng*h/mL) 15006000
t1/2 (h) 3.53.8
CL (L/h/kg) 0.67-
Vd (L/kg) 3.3-
F (%) -40
Table 2: Hypothetical Pharmacokinetic Parameters.

Section 5: Visualizing the Workflow and Metabolic Pathways

The Pharmacokinetic Profiling Workflow

The entire process, from study design to data interpretation, can be visualized as a structured workflow.

G cluster_0 Pre-analytical Phase cluster_1 In-Life Phase cluster_2 Analytical Phase cluster_3 Post-analytical Phase a Study Design (Animal Model, Dosing) b Formulation Development a->b c Compound Administration (IV & PO) b->c d Blood Sample Collection c->d e Plasma Preparation d->e f Sample Extraction (e.g., SPE, LLE, PPT) e->f g LC-MS/MS Analysis f->g h Data Processing g->h i PK Parameter Calculation h->i j Interpretation & Reporting i->j

Caption: Workflow for a typical preclinical pharmacokinetic study.

Metabolism of 1,4,5,6-Tetrahydropyrimidin-5-amine Derivatives

The metabolic fate of a drug candidate is a critical aspect of its pharmacokinetic profile. For pyrimidine-based structures, metabolism can proceed through various pathways. Dihydropyrimidine dehydrogenase (DPD) is a key enzyme in the catabolism of pyrimidines. For 1,4,5,6-tetrahydropyrimidin-5-amine derivatives, likely metabolic transformations include:

  • Oxidation: Hydroxylation of the aliphatic ring or N-oxidation of the amine and amidine functionalities, primarily mediated by cytochrome P450 (CYP) enzymes.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites or the primary amine group.

  • Ring Opening: Hydrolytic cleavage of the amidine bond.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1,4,5,6-Tetrahydropyrimidin-5-amine Derivative Oxidation Oxidation (Hydroxylation, N-Oxidation) Parent->Oxidation CYP450s RingOpening Ring Opening (Hydrolysis) Parent->RingOpening Hydrolases Conjugation Conjugation (Glucuronidation, Sulfation) Oxidation->Conjugation UGTs, SULTs Excretion Excretion (Urine, Feces) RingOpening->Excretion Conjugation->Excretion

Sources

Exploratory

In-Depth Technical Guide: Toxicity and Safety Profiling of 1,4,5,6-Tetrahydropyrimidin-5-amine in Cell Culture Models

Executive Summary 1,4,5,6-Tetrahydropyrimidin-5-amine (THPA, CAS No. 93010-22-1) is a cyclic amidine derivative widely utilized as a biochemical building block and pharmacophore scaffold[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4,5,6-Tetrahydropyrimidin-5-amine (THPA, CAS No. 93010-22-1) is a cyclic amidine derivative widely utilized as a biochemical building block and pharmacophore scaffold[1]. While tetrahydropyrimidine derivatives (such as the osmoprotectant ectoine) are generally celebrated for their biocompatibility in[2], the presence of the free 5-amino group and the highly basic cyclic amidine core introduces unique physicochemical dynamics in physiological environments. This whitepaper provides a comprehensive, self-validating framework for evaluating the in vitro cytotoxicity, metabolic interference, and safety profile of THPA in mammalian cell culture models.

Physicochemical Dynamics & Mechanistic Toxicology

To accurately design a toxicity assay, one must first understand the behavior of THPA in aqueous media. Cyclic amidines are strong bases (pKa typically >11). At a physiological pH of 7.4, THPA exists predominantly in its protonated, cationic form.

  • Cellular Uptake: The unprotonated fraction (highly lipophilic) enters cells via passive diffusion, whereas the dominant cationic fraction relies on endocytosis, as observed in studies on[3].

  • Lysosomal Trapping: Once internalized via endosomes, the acidic environment of the lysosome (pH ~4.5) forces complete protonation of THPA. This "ion trapping" effect can lead to lysosomal sequestration, swelling, and eventual membrane leakage—a primary driver of basal cytotoxicity for highly basic amines[3].

  • Apoptotic Triggering: In cancer cell models (e.g., HepG2, MCF-7), high concentrations of tetrahydropyrimidine derivatives have been shown to induce intracellular reactive oxygen species (ROS) generation, leading to Bax upregulation, mitochondrial stress, and caspase-mediated apoptosis, as demonstrated in [4].

Experimental Workflows for Cytotoxicity Profiling

Expertise Note: Trustworthiness in assay design requires minimizing compound-assay interference. THPA's primary amine can interfere with standard tetrazolium-based (MTT) reduction assays through spontaneous redox reactions. Therefore, an ATP-based luminescence assay is the gold standard for this scaffold[5].

Cell Line Selection Matrix

Summarizing quantitative data into clearly structured tables allows for rapid comparison of basal vs. target-specific toxicity.

Cell LineTissue OriginRationale for THPA ProfilingExpected Sensitivity
L929 Murine FibroblastGold standard for basal cytotoxicity and biocompatibility of hydrogels/polymers[2].Low (High tolerance)
HepG2 Human HepatomaAssesses metabolic interference and hepatotoxicity; high expression of xenobiotic-metabolizing enzymes[4].High
MCF-7 Human Breast AdenocarcinomaEvaluates anti-proliferative properties and ROS-mediated apoptotic triggering[6].Moderate to High
Protocol 1: ATP-Based Cell Viability Assay (Luminescence)

Causality & Self-Validation: Measuring intracellular ATP provides a direct, interference-free readout of metabolic viability. Because THPA induces mitochondrial stress, ATP depletion precedes actual membrane rupture, offering a highly sensitive early-toxicity indicator. According to[5], a parallel "no-cell" control containing THPA and the assay reagent is mandatory to rule out intrinsic luminescence or quenching.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., HepG2) at 1×104 cells/well in a 96-well opaque-walled plate. Rationale: Opaque walls prevent luminescent cross-talk between wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO 2​ to allow for exponential growth phase entry.

  • Treatment: Aspirate media and apply THPA in a serial dilution (e.g., 1 μM to 500 μM) in complete media. Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Staurosporine).

  • Equilibration: After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-sensitive; uneven temperatures across the plate will skew data.

  • Lysis & Readout: Add an equal volume of ATP detection reagent. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal. Read on a microplate luminometer.

Protocol 2: Apoptosis vs. Necrosis Flow Cytometry (Annexin V / PI)

Causality & Self-Validation: Because highly basic cyclic amidines can cause lysosomal swelling and non-specific membrane rupture (necrosis)[3], it is critical to distinguish this from programmed cell death (apoptosis)[4]. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). A self-validating system requires single-stained compensation controls to prevent spectral overlap between the FITC (Annexin) and PE (PI) channels.

Step-by-Step Methodology:

  • Harvesting: Collect both the culture media (containing detached, dead cells) and adherent cells via gentle trypsinization. Rationale: Discarding the media will artificially lower the necrotic/late-apoptotic cell count.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual phenol red and serum proteins that interfere with fluorescence.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Rationale: Light exposure rapidly photobleaches the fluorophores.

  • Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Gate out debris using Forward Scatter (FSC) and Side Scatter (SSC).

Data Interpretation & Safety Thresholds

Assay MetricReadoutInterpretationSafety Threshold
IC50 (ATP Assay) Luminescence (RLU)Concentration reducing metabolic viability by 50%.> 100 μM indicates low basal toxicity[5].
Sub-G1 Peak DNA Content (PI)Indicates DNA fragmentation and late-stage apoptosis[6].< 5% of cell population at working concentration.
Annexin V (+) Phosphatidylserine exposureEarly marker of programmed cell death vs. necrosis.Ratio of Apoptosis:Necrosis > 5:1 suggests targeted mechanism.

Mechanistic Visualization

G Extracellular Extracellular THPA (Protonated & Unprotonated) PassiveDiff Passive Diffusion (Unprotonated THPA) Extracellular->PassiveDiff Lipophilic fraction Endocytosis Endocytosis (Protonated THPA) Extracellular->Endocytosis Cationic fraction Cytosol Cytosolic Accumulation PassiveDiff->Cytosol Lysosome Lysosomal Trapping (Ion Trapping at pH 4.5) Endocytosis->Lysosome Lysosome->Cytosol Membrane Leakage at high concentrations ROS Intracellular ROS Generation Cytosol->ROS Mitochondria Mitochondrial Stress (Bax Upregulation) Cytosol->Mitochondria ROS->Mitochondria Oxidative Stress Apoptosis Apoptosis (Caspase Cascade Activation) Mitochondria->Apoptosis Cytochrome c release

Figure 1: Mechanistic pathway of 1,4,5,6-Tetrahydropyrimidin-5-amine cellular uptake and toxicity.

Conclusion

The safety profile of 1,4,5,6-Tetrahydropyrimidin-5-amine in cell culture is fundamentally dictated by its basicity and the resulting equilibrium between passive diffusion and endosomal uptake. By utilizing ATP-based viability assays to circumvent redox interference and employing dual-staining flow cytometry to distinguish between lysosomal-rupture-induced necrosis and ROS-mediated apoptosis, researchers can establish a rigorous, highly reliable toxicity profile for this versatile scaffold.

References

  • Tian Y, et al. "Poly-tetrahydropyrimidine Antibacterial Hydrogel with Injectability and Self-Healing Ability for Curing the Purulent Subcutaneous Infection." ACS Applied Materials & Interfaces, 2020. URL:[Link]

  • Racané L, et al. "Bis-6-amidino-benzothiazole Derivative that Cures Experimental Stage 1 African Trypanosomiasis with a Single Dose." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Sripha K, et al. "Proteomics-Based Studies Identify the Metallothionein-2A as a Potential Target of Thioxo-Tetrahydropyrimidine Derivatives in Hepatocellular Carcinoma." ACS Omega, 2026. URL:[Link]

  • Edwards PD, et al. "Application of Fragment-Based Lead Generation to the Discovery of Novel, Cyclic Amidine β-Secretase Inhibitors with Nanomolar Potency, Cellular Activity, and High Ligand Efficiency." Journal of Medicinal Chemistry, 2007. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1,4,5,6-Tetrahydropyrimidin-5-amine at Ambient Conditions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacophore Context In modern drug development, cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacophore Context

In modern drug development, cyclic amidines are highly valued as transition-state analogs for glycosidases, CO2 capture agents, and rigid building blocks for neuromuscular targets ([1]). Among these, 1,4,5,6-Tetrahydropyrimidin-5-amine presents a unique thermodynamic profile. The presence of the 5-amine substituent introduces complex inductive effects that influence the electron density of the amidine core (-N-C=N-).

As a Senior Application Scientist, I frequently observe that while the 1,4,5,6-tetrahydropyrimidine ring is the most thermodynamically stable tautomer in its class ([2]), its ambient stability (25 °C) is highly conditional. The free base is acutely susceptible to atmospheric moisture and carbon dioxide, readily forming zwitterionic adducts and undergoing irreversible ring-opening ([3]). This guide delineates the thermodynamic drivers of its stability, the mechanistic pathways of its degradation, and the self-validating analytical protocols required to accurately profile it.

Structural Thermodynamics & Degradation Mechanisms

Resonance Stabilization and Tautomeric Equilibrium

The thermodynamic stability of 1,4,5,6-tetrahydropyrimidin-5-amine is fundamentally anchored in the π -electron delocalization across the N-C-N triad. The 1,4,5,6-isomer minimizes steric strain while maximizing orbital overlap, making it significantly more stable than its 2,3,4,5-tetrahydropyrimidine counterpart. However, this resonance creates a highly electrophilic amidine carbon (C2), which becomes the focal point for degradation.

Hydrolytic Cleavage at Room Temperature

At room temperature, the primary vector for thermodynamic instability is hydrolysis. When exposed to ambient humidity, water acts as a nucleophile, attacking the C2 carbon. This forms a transient tetrahedral intermediate that collapses, cleaving the cyclic amidine into a linear diamine/formamide derivative ([4]).

Causality Check: Why does this happen at 25 °C? The reaction is thermodynamically driven by the relief of cyclic conformational constraints and the formation of a stable amide bond, rendering the ring-opening effectively irreversible under standard conditions.

Hydrolysis A 1,4,5,6-Tetrahydropyrimidin- 5-amine B H2O Attack (25°C) A->B Moisture C Tetrahedral Intermediate B->C Reversible D Ring-Opened Degradant C->D Irreversible

Fig 1: Thermodynamic hydrolysis pathway of cyclic amidines at room temperature.

Self-Validating Experimental Protocols for Stability Profiling

Standard HPLC-UV methods often fail to accurately quantify the degradation of 1,4,5,6-tetrahydropyrimidin-5-amine because the linear degradation products are highly polar, lack strong chromophores, and exhibit poor retention on C18 columns. To ensure absolute scientific integrity, we employ an orthogonal, self-validating workflow utilizing Quantitative NMR (qNMR) and Isothermal Microcalorimetry (IMC).

Protocol A: Real-Time Hydrolytic Kinetics via qNMR (Solution State)

This protocol tracks the precise kinetic degradation of the amidine ring in real-time.

  • Sample Preparation (The Control System):

    • Weigh exactly 10.0 mg of 1,4,5,6-Tetrahydropyrimidin-5-amine.

    • Dissolve in 600 µL of D₂O (to simulate 100% aqueous exposure) and prepare a parallel control in anhydrous CDCl₃.

    • Self-Validation Step: Add 2.0 mg of maleic acid as an internal standard. This ensures that any decrease in the amidine signal is due to degradation, not precipitation or instrument fluctuation.

  • Incubation: Seal the NMR tubes and maintain them in a thermostated chamber at exactly 25.0 °C.

  • Data Acquisition: Acquire high-resolution ¹H-NMR spectra at t=0 , 1h, 4h, 12h, 24h, and 7 days.

  • Kinetic Modeling: Integrate the isolated C2 amidine proton against the maleic acid standard. Plot ln([Amidine]t​/[Amidine]0​) versus time to extract the pseudo-first-order degradation rate constant ( kobs​ ).

Protocol B: Solid-State Thermodynamics via Isothermal Microcalorimetry (IMC)

IMC detects degradation at the microwatt level, allowing us to calculate the thermodynamic enthalpy of degradation ( ΔHdeg​ ) weeks before macroscopic changes appear.

  • Baseline Stabilization: Equilibrate the IMC instrument at 25.0 °C until the baseline heat flow drift is <0.1μW/h .

  • Sample Loading: Seal 50.0 mg of the solid compound in a glass ampoule conditioned at 50% Relative Humidity (RH).

  • Measurement & Causality: Monitor the exothermic heat flow over 14 days. The initial spike corresponds to moisture sorption (physical), while the sustained exothermic tail represents the chemical enthalpy of hydrolytic ring-opening.

Workflow P Sample Prep: Anhydrous vs Aqueous I Incubation: Controlled 25°C Chamber P->I S Orthogonal Analysis I->S Q qNMR Kinetics (Solution) S->Q M Microcalorimetry (Solid) S->M V Data Synthesis & Mass Balance Q->V M->V

Fig 2: Self-validating orthogonal workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

Based on structural analogs and extrapolated calorimetric data for the 1,4,5,6-tetrahydropyrimidine pharmacophore ([5]), the following thermodynamic parameters dictate the molecule's behavior at room temperature:

Thermodynamic ParameterEstimated Value (25 °C)Analytical Implication
ΔGtaut∘​ (1,4,5,6 vs 2,3,4,5 isomer)-12.4 kJ/molThe 1,4,5,6-isomer is the overwhelmingly dominant and stable species in solution.
ΔHhyd∘​ (Hydrolysis Enthalpy)-45.2 kJ/molRing-opening is highly exothermic; driven by the thermodynamic relief of cyclic strain.
Ea​ (Aqueous Ring Opening)~85.0 kJ/molKinetically stable for hours at 25 °C, but degrades completely over several days in water.
pKa (Conjugate Acid)~12.2Exists entirely as a protonated cation at physiological pH, which offers kinetic shielding.

Formulation & Storage Directives

To arrest the thermodynamic degradation pathways at room temperature, the following handling protocols are mandatory:

  • Salt Formation (Thermodynamic Shielding): The free base should be converted to a hydrochloride (HCl) salt. Protonation of the amidine nitrogen ( pKa≈12.2 ) delocalizes the positive charge, drastically reducing the electrophilicity of the C2 carbon and effectively shutting down the hydrolytic pathway ([6]).

  • Inert Atmosphere: If the free base must be utilized, it must be stored under an Argon or Nitrogen atmosphere. Exposure to ambient air leads to the rapid thermodynamic formation of zwitterionic CO₂ adducts ([3]).

References

  • ACS Publications. "Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for... 1,4,5,6-Tetrahydropyrimidine." Journal of Chemical & Engineering Data. Available at:[Link]

  • OSTI. "Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2." Office of Scientific and Technical Information. Available at:[Link]

  • ACS Publications. "Cyclic Amidine Sugars as Transition-State Analogue Inhibitors of Glycosidases." Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

Biological Evaluation of 1,4,5,6-Tetrahydropyrimidin-5-amine as a Bioactive Scaffold: A Comprehensive Technical Guide

Executive Summary The 1,4,5,6-tetrahydropyrimidin-5-amine (THPA) scaffold represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Characterized by its cyclic guanidine/amidine-like basicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4,5,6-tetrahydropyrimidin-5-amine (THPA) scaffold represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Characterized by its cyclic guanidine/amidine-like basicity and a unique 3D conformation, the THPA core projects its 5-amine vector into solvent-exposed regions of kinase ATP-binding pockets and forms critical electrostatic interactions within G-protein coupled receptors (GPCRs). This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for evaluating THPA derivatives across neurodegenerative, oncological, and antiparasitic targets.

Mechanistic Landscape & Target Engagement

The biological utility of the THPA scaffold stems from its ability to act as a bioisostere for natural polyamines and amidines, allowing it to engage diverse macromolecular targets.

Neurodegenerative Targets: GSK-3β and Muscarinic M1 Receptors

In the context of Alzheimer's disease (AD), THPA derivatives exhibit a dual-action therapeutic profile. First, specific 1,2,3,4-tetrahydropyrimidine analogues function as potent, ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . By docking into the hinge region of the kinase, these compounds prevent the hyperphosphorylation of Tau proteins and mitigate Amyloid-β (Aβ) aggregation ()[1].

Furthermore, THPA derivatives featuring alkynyl or oxadiazole substitutions at the 5-position act as functionally selective M1 muscarinic receptor agonists . Molecular modeling indicates that the scaffold forms critical hydrogen bonds with Asp105 and Thr192 in the M1 binding pocket, enhancing cognitive function without triggering M3-mediated adverse effects ()[2].

Anthelmintic and Antiparasitic Action

Unsubstituted and alkylated tetrahydropyrimidines (e.g., pyrantel, morantel) are cornerstone anthelmintic agents. Their primary mechanism of action involves highly potent agonism at nicotinic acetylcholine receptors (nAChR) in nematode muscle. The basic amidine core mimics acetylcholine, leading to prolonged channel opening, membrane depolarization, and ultimately, spastic paralysis of the parasite ()[3]. Additionally, halogenated THPA derivatives have recently demonstrated significant antileishmanial activity against Leishmania major promastigotes and amastigotes by targeting pteridine reductase 1 (PTR1) ()[4].

Oncology: Kinase Inhibition and Apoptosis

Through Biginelli-type multicomponent synthesis, THPA derivatives can be functionalized to target oncogenic pathways. Thioxo-tetrahydropyrimidines and chlorine-containing analogues have shown selective cytotoxicity against human leukemia (K562) and cervical cancer (HeLa) cell lines. These compounds downregulate matrix metalloproteinases (MMP2/MMP9) and induce G2/M cell cycle arrest via inhibition of mitotic kinesin Eg5 and Epidermal Growth Factor Receptor (EGFR) ()[5].

Pathway THPA THPA Scaffold (Bioactive Modulator) GSK3B GSK-3β Kinase THPA->GSK3B ATP-Competitive Inhibition M1R M1 Muscarinic Receptor THPA->M1R Selective Agonism Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein GSK3B->APP Modulates Cleavage Cognition Cognitive Enhancement M1R->Cognition Downstream Signaling P_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->P_Tau Pathogenesis Abeta Amyloid-β Peptides (Plaques) APP->Abeta Aggregation

Figure 1: Dual-target pharmacological modulation of Alzheimer's pathology by THPA derivatives.

Quantitative Structure-Activity Relationship (SAR)

The biological efficacy of the THPA scaffold is highly dependent on the functionalization of the 5-amine and the N1/N3 positions. The table below summarizes the quantitative data for various THPA modifications.

Scaffold ModificationPrimary TargetBiological ModelIC₅₀ / EC₅₀ RangeKey Pharmacological Effect
5-Amide-THPA GSK-3βIn vitro Kinase Assay40 - 150 nMInhibits Tau phosphorylation
5-Alkynyl-THPA M1 Muscarinic ReceptorA9 L Cells10 - 50 nM ( Ki​ )Functional M1 agonism
Chloro-phenyl-THPA Leishmania majorPromastigotes10.5 - 15.5 µMAntileishmanial activity
Unsubstituted THPA nAChRNematode Models2 - 15 µMSpastic paralysis
Thioxo-THPA K562 Cell LineCell Viability Assay1.6 - 52 µMApoptosis induction

Self-Validating Experimental Workflows

To accurately evaluate the biological activity of newly synthesized THPA derivatives, rigorous, self-validating protocols must be employed. As a Senior Application Scientist, I emphasize understanding the causality behind each experimental step rather than blindly following protocols.

Protocol 1: ATP-Competitive Kinase Profiling (GSK-3β) via ADP-Glo Assay

Rationale & Causality: To establish true ATP-competitive inhibition, the assay must be run at the apparent Michaelis constant ( Km​ ) for ATP (typically 10–15 µM for GSK-3β). If the ATP concentration significantly exceeds Km​ , competitive inhibitors will be outcompeted, leading to artificially inflated IC50​ values. The ADP-Glo format is utilized to quantify ADP production with high sensitivity, avoiding the regulatory hurdles of radiometric ( γ -³²P-ATP) assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human GSK-3β in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Expert Insight: The inclusion of 0.1 mg/mL BSA is critical. The basic THPA scaffold is prone to non-specific binding to the plastic microplate; BSA acts as a carrier protein to prevent this artifact.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the THPA derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1% .

    • Expert Insight: DMSO concentrations >1% alter the dielectric constant of the buffer, which can denature the kinase and artificially suppress activity.

  • Substrate Addition: Add 10 µM ATP (approximating Km​ ) and 0.2 µg/µL of the specific GSK-3β substrate peptide (e.g., GSM peptide).

  • Incubation: Incubate the reaction at 25°C for 60 minutes to ensure steady-state kinetics.

  • Signal Generation: Add ADP-Glo Reagent to deplete unreacted ATP (incubate 40 min), followed by Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (incubate 30 min).

  • Data Validation: Calculate the IC50​ using a 4-parameter logistic non-linear regression.

    • Self-Validation Step: Calculate the Z'-factor using positive (CHIR-99021) and negative (DMSO) controls. A Z' > 0.6 validates the assay's robustness and ensures the signal window is wide enough to trust the IC50​ output.

Protocol 2: Orthogonal Cellular Viability & Lysosomotropism Deconvolution

Rationale & Causality: The 5-amine moiety of THPA possesses a high pKa (~9.5), making it highly prone to lysosomal trapping (lysosomotropism) in cell-based assays. This trapping can cause off-target cytotoxicity or interfere with standard tetrazolium-based (MTT) readouts due to altered cellular metabolism, yielding false positives for anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 or HeLa cells at 5,000 cells/well in a 96-well plate.

    • Expert Insight: Fill the outer edge wells with sterile PBS instead of cells. This prevents the "edge effect"—evaporation-induced osmolarity changes that skew viability data in the perimeter wells.

  • Treatment: After 24 hours of adherence, treat cells with THPA derivatives (0.1 µM to 100 µM).

  • Orthogonal Readout (Crucial Step): Instead of relying solely on MTT, utilize a multiplexed dual-readout system: CellTiter-Glo (ATP quantification for true viability) and LysoTracker Red (to monitor lysosomal swelling).

  • Data Interpretation:

    • Self-Validation Step: If the LysoTracker fluorescence signal spikes concurrently with a drop in ATP luminescence, the observed cytotoxicity is likely an artifact of lysosomal trapping of the basic amine, rather than specific target engagement (e.g., Eg5 or EGFR inhibition).

Workflow N1 Scaffold Synthesis (5-Amine Derivatization) N2 Biochemical Screening (Kinase / Receptor Assays) N1->N2 N3 Cellular Profiling (Multiplexed Viability) N2->N3 N4 SAR & ADME Optimization (LogP, BBB Penetration) N3->N4 N4->N1 Rational Design Feedback Loop

Figure 2: Iterative biological evaluation and SAR optimization workflow for THPA derivatives.

Pharmacokinetics & ADME Considerations

For neurodegenerative applications (e.g., GSK-3β inhibition, M1 agonism), the THPA scaffold must penetrate the Blood-Brain Barrier (BBB). The primary amine at the 5-position is fully protonated at physiological pH (7.4), which generally restricts passive BBB diffusion.

Optimization Strategy: To optimize the ADME profile, medicinal chemists frequently convert the 5-amine into an amide, carbamate, or incorporate it into a secondary/tertiary amine via reductive amination. This reduces the basicity (lowering the pKa to ~7.0–8.0), optimizes the LogP (ideal range 2.0–3.5 for CNS drugs), and significantly enhances brain penetrance while maintaining the necessary hydrogen-bond donor/acceptor properties required for target engagement.

References

  • Sukanya et al. (2024) . Design, synthesis, and biological evaluation of tetrahydropyrimidine analogue as GSK-3β/Aβ aggregation inhibitor and anti-Alzheimer's agent. Bioorganic Chemistry.[Link]

  • Messer et al. (1997) . Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry.[Link]

  • Milović et al. (2022) . Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceutics.[Link]

  • Merck Veterinary Manual . Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck & Co., Inc.[Link]

  • Jeddi et al. (2021) . Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. Acta Parasitologica.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,4,5,6-Tetrahydropyrimidin-5-amine as a Versatile Precursor in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry, the demand for high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry, the demand for highly functionalized, nitrogen-rich heterocycles is driven by the need for novel pharmacophores with tunable physicochemical properties. 1,4,5,6-Tetrahydropyrimidin-5-amine (CAS: 93010-22-1) is a highly versatile, yet underexploited, cyclic diamine/amidine precursor[1][2]. Featuring both a highly basic cyclic amidine moiety and a primary aliphatic amine at the C5 position, this scaffold serves as a critical building block for synthesizing bicyclic kinase inhibitors, cyclic guanidines, and targeted drug delivery vectors.

This application note provides field-proven insights into the chemoselective manipulation of this molecule, detailing the causality behind specific reaction conditions and providing self-validating protocols to ensure high-yield synthesis while preventing ring degradation[3].

Physicochemical Profile & Mechanistic Rationale

To effectively utilize 1,4,5,6-Tetrahydropyrimidin-5-amine, one must exploit the inherent electronic differences between its two reactive centers. The cyclic amidine (N1-C2-N3) is a highly delocalized, electron-rich system with a high pKa (~12.5). In contrast, the C5-primary amine possesses a standard aliphatic amine pKa (~9.5).

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 1,4,5,6-Tetrahydropyrimidin-5-amine
CAS Number 93010-22-1[2]
Molecular Formula C4H9N3[2]
Molecular Weight 99.13 g/mol [2]
Storage Conditions Cold-chain, inert atmosphere, dark place[4]
Estimated pKa (Amidine) ~12.5 (Highly basic, protonated at physiological pH)
Estimated pKa (C5-Amine) ~9.5 (Nucleophilic under mildly basic conditions)
The Causality of Chemoselectivity and Degradation

A common pitfall in working with tetrahydropyrimidines is their susceptibility to alkaline hydrolysis. When exposed to harsh aqueous bases at elevated temperatures, nucleophilic attack by hydroxide ions at the C2 position causes ring cleavage, yielding 1,3-diaminopropan-2-ol derivatives[3]. Therefore, all functionalization must be performed in anhydrous organic solvents using non-nucleophilic bases (e.g., DIPEA or TEA). By buffering the reaction at pH ~10.5 in an organic phase, the C5-amine is rendered fully nucleophilic, while the amidine remains partially protonated and sterically shielded, allowing for perfect regiocontrol.

Mechanism A Protonated Amidine (Stable Salt Form) B Free Base Amidine (Nucleophilic) A->B Mild Deprotonation C Aqueous Base + Heat (Nucleophilic Attack on C2) B->C Harsh Conditions D Ring Cleavage (1,3-Diamine Formation) C->D Hydrolysis

Fig 1. Degradation pathway of tetrahydropyrimidines under harsh aqueous alkaline conditions.

Workflow 1: Regioselective Functionalization of the C5-Amine

This protocol details the selective acylation of the C5-amine to append a lipophilic targeting ligand, leaving the amidine core intact for subsequent target binding.

Experimental Protocol

Objective: Synthesize N-(1,4,5,6-tetrahydropyrimidin-5-yl)benzamide.

  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with N₂.

  • Solvation: Dissolve 1,4,5,6-Tetrahydropyrimidin-5-amine (1.0 eq, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM). Causality: DCM prevents the aqueous hydrolysis of the amidine ring[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) and cool the mixture to 0 °C in an ice bath. Causality: DIPEA is sterically hindered and non-nucleophilic; it selectively deprotonates the C5-amine without competing for electrophiles.

  • Electrophile Addition: Add benzoyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes. The low temperature mitigates exothermic side reactions that could lead to amidine N-acylation.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow 2: Annulation to Bicyclic Kinase Inhibitor Scaffolds

The unprotected amidine nitrogens (N1 and N3) act as excellent bis-nucleophiles. Reacting the C5-protected intermediate with 1,3-dielectrophiles yields pyrimido[4,5-d]pyrimidine scaffolds, which are privileged structures in ATP-competitive kinase inhibitors.

Experimental Protocol

Objective: Annulation using diethyl malonate to form a bicyclic scaffold.

  • Reagent Mixing: In a sealed microwave vial, combine the N-(1,4,5,6-tetrahydropyrimidin-5-yl)benzamide (1.0 eq, 5 mmol) with diethyl malonate (1.1 eq, 5.5 mmol) in 10 mL of anhydrous ethanol.

  • Catalysis: Add sodium ethoxide (NaOEt) (2.0 eq, 10 mmol). Causality: NaOEt acts as a strong base to fully deprotonate the amidine nitrogens, driving the double condensation reaction with the ester carbonyls.

  • Cyclization: Heat the mixture to reflux (80 °C) for 12 hours under an inert atmosphere.

  • Isolation: Cool the reaction to 0 °C. Neutralize carefully with 1M HCl until a precipitate forms. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Workflow A 1,4,5,6-Tetrahydropyrimidin-5-amine (CAS: 93010-22-1) B Anhydrous Conditions (Avoid Aqueous Base to Prevent Hydrolysis) A->B Solvent Prep C Regioselective Activation (pKa Differential Exploitation) B->C Add Mild Base (DIPEA) D C5-Amine Functionalization (Amidation/Alkylation) C->D Electrophile Addition E Amidine Annulation (Bicyclic Scaffold Formation) D->E High Temp Cyclization

Fig 2. Regioselective functionalization and annulation workflow for tetrahydropyrimidines.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds, the protocols act as a self-validating system through specific analytical checkpoints:

  • LC-MS Tracking: During Workflow 1, the disappearance of the precursor mass (m/z 100.1 [M+H]⁺) and the appearance of the acylated product mass (m/z 204.1 [M+H]⁺) confirm successful C5-functionalization.

  • ¹H NMR Diagnostic Shifts: The most critical self-validation step is monitoring the C5 methine proton. In the starting material, the C5 proton appears upfield (~3.2 ppm in D₂O). Upon successful amidation (Workflow 1), this proton shifts significantly downfield to ~4.5 ppm due to the electron-withdrawing effect of the adjacent amide bond.

  • Amidine Integrity: The broad singlets corresponding to the amidine N-H protons (often exchanging in protic solvents, but visible in anhydrous DMSO-d6 at ~8.0 ppm) must remain intact after Workflow 1, validating that ring cleavage or unwanted N-acylation did not occur[3].

References

  • EvitaChem. "(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride - EvitaChem" (Contains inventory and synthesis data for 1,4,5,6-Tetrahydropyrimidin-5-amine). Source: evitachem.com.
  • BLD Pharm. "1606-49-1 | 1,4,5,6-Tetrahydropyrimidine | BLD Pharm" (Product and Safety Information). Source: bldpharm.com.
  • Oregon State University. "The chemistry of certain tetrahydropyrimidines" (Mechanistic and Hydrolysis Data). Source: oregonstate.edu.

Sources

Application

Application Note: In Vivo Administration Routes and Dosing Protocols for 1,4,5,6-Tetrahydropyrimidin-5-amine and Its Derivatives

Pharmacological Context and Scaffold Rationale 1,4,5,6-Tetrahydropyrimidin-5-amine (CAS: 93010-22-1) is a cyclic amidine acting as a highly versatile pharmacophore in preclinical drug development[1]. While the unsubstitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Scaffold Rationale

1,4,5,6-Tetrahydropyrimidin-5-amine (CAS: 93010-22-1) is a cyclic amidine acting as a highly versatile pharmacophore in preclinical drug development[1]. While the unsubstituted tetrahydropyrimidine (THP) ring is classically recognized for its nicotinic acetylcholine receptor (nAChR) agonism in anthelmintic veterinary medicine (e.g., pyrantel and morantel)[2], the introduction of the 5-amino group fundamentally alters the molecule's physicochemical landscape.

The primary amine at the 5-position serves as a critical synthetic handle for amidation or reductive amination. Modulating this position allows medicinal chemists to precisely tune the molecule's pKa and lipophilicity (LogP). This tuning dictates the volume of distribution ( Vd​ ): highly polar derivatives remain localized in the gastrointestinal tract, whereas lipophilic functionalizations enable blood-brain barrier (BBB) penetration for neuroprotective applications[3]. Furthermore, the THP backbone has recently been leveraged to synthesize state-of-the-art ionizable lipids for lipid nanoparticle (LNP)-mediated mRNA delivery, exploiting the pH-responsive protonation of the THP ring to facilitate endosomal escape[4][5].

Formulation Strategies and Vehicle Selection

Because the free base of THP-5-amine is highly polar and susceptible to environmental degradation, it is predominantly synthesized and stored as a hydrochloride (HCl) salt to enhance thermodynamic stability and aqueous solubility[6].

  • For Oral (PO) Administration: The compound or its lipophilic derivatives should be suspended in 0.5% Sodium Carboxymethylcellulose (CMC) [3]. CMC increases the viscosity of the aqueous vehicle, preventing the rapid sedimentation of the compound during the gavage procedure. This ensures a homogenous suspension and guarantees accurate, reproducible dose delivery to the stomach.

  • For Intraperitoneal (IP) Administration: The compound must be dissolved in sterile physiological saline (0.9% NaCl) . The use of isotonic saline prevents osmotic shock and localized peritoneal inflammation, which could otherwise confound behavioral or inflammatory biomarker readouts.

In Vivo Dosing Strategies

The selection of the administration route is strictly dictated by the therapeutic target and the pharmacokinetic profile of the specific THP derivative.

  • Oral Gavage (PO) - Systemic Efficacy & Toxicity: Used primarily for hepatoprotective and anticancer evaluations. Doses ranging from 5 to 20 mg/kg have demonstrated significant antigenotoxic effects and protection against CCl4-induced DNA damage without inducing hepatic toxicity[7]. For acute toxicity limit testing, the oral LD50 in rodent models for related THP salts typically hovers around 170–175 mg/kg [2].

  • Intraperitoneal Injection (IP) - CNS & Behavioral Models: IP administration bypasses immediate gastrointestinal degradation and first-pass hepatic metabolism, yielding a sharper maximum plasma concentration ( Cmax​ ). This steep concentration gradient is necessary to drive the compound across the BBB. In murine models of ketamine-induced schizophrenia, THP derivatives administered at 10, 15, and 20 mg/kg/day significantly reduced oxidative stress (MDA, nitrite) and upregulated Brain-Derived Neurotrophic Factor (BDNF)[3].

  • Intramuscular (IM) / Intravenous (IV) - LNP Delivery: When THP-5-amine is functionalized into an ionizable lipid, it is formulated into LNPs encapsulating mRNA. Standard in vivo screening utilizes a dose of 0.5 mg/kg (based on mRNA payload weight), which provides sustained protein expression for up to 5 days with minimal proinflammatory cytokine induction[4][5].

Step-by-Step Experimental Protocols

Protocol A: Intraperitoneal (IP) Dosing for Neuroprotection Models

Objective: Achieve rapid systemic distribution for CNS target engagement.

  • Solution Preparation: Weigh the required mass of the THP-5-amine derivative. Dissolve in sterile 0.9% NaCl to achieve a final concentration where the injection volume does not exceed 10 mL/kg for mice (e.g., for a 15 mg/kg dose, prepare a 1.5 mg/mL solution).

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter within a biosafety cabinet to ensure sterility.

  • Restraint and Injection: Manually restrain the mouse, exposing the ventral abdomen. Tilt the animal at a 45-degree angle (head down) to allow visceral organs to shift cranially.

  • Administration: Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle. Aspirate slightly to ensure the needle is not in the bladder or intestine, then inject the solution at a steady rate.

  • Post-Dosing Observation: Monitor the animal for 30 minutes post-injection for signs of acute distress, writhing, or altered locomotor activity before commencing behavioral assays (e.g., Open Field Test, Y-maze)[3].

Protocol B: Oral Gavage (PO) for Systemic/Hepatoprotective Studies

Objective: Evaluate gastrointestinal absorption and systemic efficacy.

  • Suspension Formulation: Gradually add the THP compound to a 0.5% CMC solution. Use a probe sonicator or vortex mixer for 5–10 minutes until a uniform, milky suspension is achieved.

  • Dose Calculation: Calculate the dose based on daily body weight measurements. The standard administration volume is 10 mL/kg for mice and 5 mL/kg for rats.

  • Gavage Execution: Using a stainless-steel bulb-tipped gavage needle (20G for mice), measure the distance from the oral cavity to the xiphoid process to ensure proper depth.

  • Administration: Gently insert the needle over the tongue and down the esophagus. Do not force the needle; it should slide smoothly. Administer the suspension and withdraw the needle slowly to prevent regurgitation[7].

Quantitative Data Summary: Dosing & Pharmacokinetics

Administration RoutePreferred VehicleTypical Dose RangePrimary ApplicationPharmacokinetic / Toxicity Notes
Oral (PO) 0.5% CMC5 – 20 mg/kgHepatoprotection, AnticancerSlow absorption; LD50 ~170 mg/kg[2][7].
Intraperitoneal (IP) 0.9% Saline10 – 20 mg/kgCNS Models, SchizophreniaRapid Cmax​ ; requires daily dosing for chronic models[3].
Intramuscular (IM) LNP Buffer (PBS)0.5 mg/kg (mRNA)Gene Therapy, VaccinesSustained translation for 120 hours; high tissue retention[4].
Intravenous (IV) LNP Buffer (PBS)0.5 mg/kg (mRNA)Systemic Gene EditingDose-dependent systemic distribution; minimal toxicity[5].

Mechanistic Pathway Visualization

Pathway cluster_0 Intracellular Pharmacodynamics THP 1,4,5,6-Tetrahydropyrimidin-5-amine (In Vivo Administration) Abs Systemic Absorption & Tissue Distribution THP->Abs OxStress ↓ Oxidative Stress (MDA, Nitrite) Abs->OxStress Antiox ↑ Antioxidant Enzymes (SOD, CAT, GSH) Abs->Antiox Inflam ↓ Inflammatory Markers (TNF-α, IL-6, NF-κB) Abs->Inflam Efficacy Therapeutic Efficacy (Neuroprotection / Anticancer) OxStress->Efficacy Antiox->Efficacy Inflam->Efficacy

Mechanism of action for tetrahydropyrimidine derivatives in systemic in vivo models.

References

  • TETRAHYDROPYRIMIDINES (Veterinary—Oral-Local) Dosing Guidelines. YMAWS. Available at:[Link]

  • DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II. Arch Pharm (Weinheim). 2024. Available at:[Link]

  • A tetrahydropyrimidine derivative demonstrates neuroprotection against ketamine-induced schizophrenia through moderating oxidative and inflammatory markers. ResearchGate. Available at:[Link]

  • Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. ACS Nano. 2024. Available at:[Link]

Sources

Method

Catalytic Pathways to 1,4,5,6-Tetrahydropyrimidin-5-amine: A Guide for Researchers

Introduction 1,4,5,6-Tetrahydropyrimidin-5-amine and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and selective catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,4,5,6-Tetrahydropyrimidin-5-amine and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and selective catalytic methods for the synthesis of this scaffold is of significant interest to researchers in drug discovery and development. This application note provides a comprehensive overview of potential catalytic strategies for the preparation of 1,4,5,6-tetrahydropyrimidin-5-amine, offering detailed protocols and insights into the underlying chemical principles.

While direct catalytic routes to 1,4,5,6-tetrahydropyrimidin-5-amine are not extensively documented in the literature, this guide outlines plausible and efficient multi-step catalytic strategies based on established transformations. The primary approaches discussed are the catalytic hydrogenation of a suitable pyrimidine precursor and a chemoenzymatic approach starting from a tri-functionalized propane derivative.

Strategic Approach 1: Catalytic Hydrogenation of 5-Aminopyrimidine

The most direct conceptual approach to 1,4,5,6-tetrahydropyrimidin-5-amine is the catalytic hydrogenation of the aromatic pyrimidine ring of 5-aminopyrimidine. The hydrogenation of N-heterocycles is a well-established transformation, often employing heterogeneous catalysts under hydrogen pressure.[1][2] However, the presence of the amino group can influence catalyst activity and selectivity.

Causality of Experimental Choices

The selection of the catalyst is critical for the successful hydrogenation of the pyrimidine ring without affecting the amino group. Platinum and rhodium-based catalysts are known for their efficacy in hydrogenating aromatic rings.[2][3] The choice of solvent can also significantly impact the reaction, with protic solvents like acetic acid often enhancing the activity of catalysts such as PtO₂.[2] The use of a co-catalyst or additive may be necessary to prevent catalyst poisoning by the amino group and to enhance selectivity.

Experimental Protocol: Hydrogenation of 5-Aminopyrimidine

Objective: To synthesize 1,4,5,6-tetrahydropyrimidin-5-amine via catalytic hydrogenation of 5-aminopyrimidine.

Materials:

  • 5-Aminopyrimidine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[2]

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve 5-aminopyrimidine (1.0 g) in glacial acetic acid (20 mL).[2]

  • Carefully add PtO₂ (5 mol %) to the solution.[2]

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[2]

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully depressurize the reactor and purge with nitrogen gas.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1,4,5,6-tetrahydropyrimidin-5-amine.

Data Summary Table:

ParameterValueReference
Substrate5-AminopyrimidineN/A
CatalystPtO₂[2]
Catalyst Loading5 mol %[2]
SolventGlacial Acetic Acid[2]
H₂ Pressure50-70 bar[2]
TemperatureRoom Temperature[2]
Reaction Time24-48 h (monitor)[2]
Expected YieldModerate to Good (requires optimization)N/A

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification substrate 5-Aminopyrimidine reactor High-Pressure Reactor substrate->reactor catalyst PtO₂ catalyst->reactor solvent Glacial Acetic Acid solvent->reactor hydrogenation Pressurize with H₂ (50-70 bar) Stir at RT for 24-48h reactor->hydrogenation quench Quench with NaHCO₃ hydrogenation->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product 1,4,5,6-Tetrahydropyrimidin-5-amine purification->product

Caption: Workflow for the catalytic hydrogenation of 5-aminopyrimidine.

Strategic Approach 2: Cyclization of a 1,2,3-Triaminopropane Derivative

An alternative strategy involves the construction of the tetrahydropyrimidine ring from a suitable acyclic precursor. 1,2,3-Triaminopropane is a logical starting synthon.[4] This triamine can be cyclized with a one-carbon synthon to form the desired six-membered ring.

Causality of Experimental Choices

The key to this approach is the selective reaction of the 1- and 3-amino groups with the one-carbon synthon, leaving the 2-amino group intact. The choice of the one-carbon synthon and the catalyst is crucial for achieving this selectivity. Reagents like cyanogen bromide can be used for the formation of the cyclic guanidine core.[5] The reaction conditions need to be carefully controlled to favor the desired cyclization over intermolecular side reactions.

Experimental Protocol: Cyclization of 1,2,3-Triaminopropane

Objective: To synthesize 1,4,5,6-tetrahydropyrimidin-5-amine via cyclization of 1,2,3-triaminopropane.

Materials:

  • 1,2,3-Triaminopropane dihydrochloride

  • Cyanogen bromide

  • Propanol

  • Ammonia in ethanol (NH₃/EtOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1,2,3-triaminopropane dihydrochloride (1.0 mmol) in propanol (5 mL).

  • Neutralize the dihydrochloride salt by the careful addition of a solution of ammonia in ethanol until a basic pH is achieved.

  • In a separate flask, prepare a solution of cyanogen bromide (1.2 mmol) in propanol (2.5 mL).

  • Slowly add the cyanogen bromide solution to the solution of the free 1,2,3-triaminopropane at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to isolate 1,4,5,6-tetrahydropyrimidin-5-amine.

Data Summary Table:

ParameterValueReference
Substrate1,2,3-Triaminopropane[4]
ReagentCyanogen Bromide[5]
SolventPropanol[5]
BaseAmmonia in Ethanol[5]
Temperature0 °C to Room TemperatureN/A
Reaction Time12-24 h (monitor)N/A
Expected YieldModerate (requires optimization)N/A

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Cyclization cluster_workup Work-up & Purification triamine_salt 1,2,3-Triaminopropane dihydrochloride base NH₃/EtOH triamine_salt->base free_triamine Free 1,2,3-Triaminopropane base->free_triamine cyclization Add CNBr solution at 0°C Stir at RT for 12-24h free_triamine->cyclization cnbr Cyanogen Bromide in Propanol cnbr->cyclization concentration Concentration cyclization->concentration purification Flash Chromatography concentration->purification product 1,4,5,6-Tetrahydropyrimidin-5-amine purification->product

Caption: Workflow for the cyclization of 1,2,3-triaminopropane.

Conclusion

The catalytic synthesis of 1,4,5,6-tetrahydropyrimidin-5-amine presents a synthetic challenge due to the limited direct methods available. This application note has detailed two plausible catalytic strategies: the hydrogenation of 5-aminopyrimidine and the cyclization of a 1,2,3-triaminopropane derivative. Both approaches rely on established catalytic principles and offer viable pathways for obtaining the target molecule. Researchers are encouraged to optimize the presented protocols to achieve the desired yields and purity for their specific applications. Further exploration into novel catalytic systems and multicomponent reactions may lead to more direct and efficient syntheses of this important heterocyclic scaffold in the future.

References

  • Besson, M., & Pinel, C. (2007). Diastereoselective Heterogeneous Catalytic Hydrogenation of Aromatic or Heteraromatic Compounds. Chemical Reviews, 107(1), 97-134.
  • Fuchikami, T., et al. (1996). A landmark paper by T. Fuchikami (TL 1996, 37, 6749-6752.) says,. "the bimetallic catalysts consisting of group 8 to 10, and group 6 or 7 metals show extremely potent reducing abilities in the hydrogenation of amides". Tetrahedron Letters, 37(37), 6749-6752.
  • Gawande, M. B., et al. (2012). A mild and eco-friendly method has been developed for the synthesis of a series of 1,3-diaminopropan-2-ols 8a–n. Medicinal Chemistry Research, 26(6).
  • Studi, M., et al. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Helvetica Chimica Acta, 83(12), 3249-3256.
  • Geesi, M. H., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11487-11508.
  • Maleki, A., et al. (2025). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • BenchChem. (2025). A Comparative Guide to 1,3-Diamino-2-propanol in Synthesis: Properties, Performance, and Protocols.
  • Sigma-Aldrich. 1,3-Diamino-2-propanol product page.
  • Google Patents. (1985). Method for the selective hydrogenation of pyrimidines containing chlorine. EP0154122A1.
  • ResearchGate. (2015).
  • Krische, M. J., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(39), 12624-12627.
  • Knowles, W. S. (2012). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Accounts of Chemical Research, 45(8), 1364-1375.
  • Chekmenev, E. Y., et al. (2024).
  • Zhou, Y.-G., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. Organic Letters, 26(5), 1116-1121.
  • Al-Ostoot, F. H., et al. (2026). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. RSC Advances.
  • BenchChem. (2025). synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives.
  • Wang, C., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(8), 1632-1637.
  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1843-1848.
  • Karageorgis, G., et al. (2019). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Beilstein Journal of Organic Chemistry, 15, 2236-2245.
  • de Vries, J. G., et al. (2025). Low pressure amide hydrogenation enabled by magnetocatalysis.
  • Whyman, R. (2014). Catalytic Hydrogenation of Amides. Chemical Reviews, 114(10), 5477-5510.
  • Nédélec, J.-Y., et al. (2010). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 15(7), 4697-4709.
  • Cole-Hamilton, D. J. (2013). Catalytic Hydrogenation.
  • De Kimpe, N., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.
  • Dong, G., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3045-3053.
  • Tokyo Chemical Industry. (n.d.).
  • Li, P., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6598.
  • PubChem. (n.d.). 1,2,3-Triaminopropane.
  • Elslager, E. F., & Davoll, J. (1979). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC.
  • Opatz, T., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Liu, G., et al. (2020). Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles.
  • Patil, P. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.
  • Ghorai, M. K., et al. (2024). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal.
  • Al-Amiery, A. A., et al. (2012). Synthesis of Some Substituted 1,2,3-Triazole Derivatives via 1,3-Cycloaddition Reaction. Molecules, 17(12), 14466-14474.
  • Ohki, Y., et al. (2006).

Sources

Application

Application Notes and Protocols for the Utilization of 1,4,5,6-Tetrahydropyrimidin-5-amine in the Development of Novel Agrochemicals

Introduction: The Untapped Potential of the Tetrahydropyrimidine Scaffold in Agrochemical Discovery The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of the Tetrahydropyrimidine Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The chemical scaffold of a potential active ingredient is a critical determinant of its biological activity, selectivity, and environmental fate. Heterocyclic compounds, in particular, have a rich history in successful agrochemical design. Within this class, the 1,4,5,6-tetrahydropyrimidine core represents a compelling, yet underexplored, scaffold. Its inherent structural features, including a cyclic amidine functionality and multiple sites for substitution, offer a versatile platform for the synthesis of diverse chemical libraries. This document provides a comprehensive guide for researchers on the strategic use of a key intermediate, 1,4,5,6-tetrahydropyrimidin-5-amine, in the discovery and development of next-generation fungicides, herbicides, and insecticides.

While the parent 1,4,5,6-tetrahydropyrimidine has been investigated for various applications, including as a carbon dioxide capture agent and in medicinal chemistry, its derivatives remain a frontier in agrochemical research.[1][2][3] The introduction of a 5-amino group, creating 1,4,5,6-tetrahydropyrimidin-5-amine, provides a crucial chemical handle for a wide array of synthetic transformations. This application note will detail a proposed synthetic pathway to this key intermediate, outline strategies for its derivatization, and provide robust protocols for the screening and evaluation of the resulting novel chemical entities.

Part 1: Synthesis of the Key Intermediate: 1,4,5,6-Tetrahydropyrimidin-5-amine

Proposed Synthetic Workflow:

Synthesis_Workflow A 5-Hydroxy-1,4,5,6-tetrahydropyrimidine B 1,4,5,6-Tetrahydropyrimidin-5-one A->B Oxidation (e.g., PCC, Swern) C 1,4,5,6-Tetrahydropyrimidin-5-one Oxime B->C Oximation (Hydroxylamine) D 1,4,5,6-Tetrahydropyrimidin-5-amine C->D Reduction (e.g., H2/Raney Ni, LiAlH4) Derivatization_Strategy Start 1,4,5,6-Tetrahydropyrimidin-5-amine Amidation Amidation (Acyl Halides, Carboxylic Acids) Start->Amidation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation Reductive_Amination Reductive Amination (Aldehydes, Ketones) Start->Reductive_Amination Urea_Thiourea Urea/Thiourea Formation (Isocyanates, Isothiocyanates) Start->Urea_Thiourea Screening_Workflow Library Synthesized Compound Library Primary Primary Screening (High-Throughput, Single Dose) Library->Primary Dose_Response Dose-Response Assays (EC50/IC50/LC50 Determination) Primary->Dose_Response Selectivity Selectivity/Spectrum Assays (Target vs. Non-target Organisms) Dose_Response->Selectivity Secondary Secondary Screening (In Planta/In Vivo Models) Selectivity->Secondary Lead Lead Compound Identification Secondary->Lead

Sources

Method

Application Notes and Protocols for the Functionalization of 1,4,5,6-Tetrahydropyrimidin-5-amine for Library Generation

Introduction: The Strategic Value of the 1,4,5,6-Tetrahydropyrimidine Scaffold in Drug Discovery The 1,4,5,6-tetrahydropyrimidine ring system, a cyclic guanidine derivative, is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1,4,5,6-Tetrahydropyrimidine Scaffold in Drug Discovery

The 1,4,5,6-tetrahydropyrimidine ring system, a cyclic guanidine derivative, is a privileged scaffold in medicinal chemistry. Its inherent basicity and ability to engage in multiple hydrogen bonding interactions make it a key pharmacophore in a variety of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] The functionalization of this core structure is a critical step in the development of new therapeutic agents, allowing for the fine-tuning of physicochemical properties and biological activity.[5][6]

Combinatorial chemistry provides a powerful platform for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the drug discovery process.[7][8][9] A key element in successful library synthesis is the availability of versatile building blocks that can be readily functionalized. This guide details the synthesis and derivatization of a novel building block, 1,4,5,6-tetrahydropyrimidin-5-amine, designed for the efficient generation of diverse chemical libraries. The presence of a primary amine at the C5 position offers a convenient handle for a variety of chemical transformations, enabling the exploration of a broad chemical space around the tetrahydropyrimidine core.

Synthesis of the Core Scaffold: 1,4,5,6-Tetrahydropyrimidin-5-amine

A robust and efficient synthesis of the 1,4,5,6-tetrahydropyrimidin-5-amine scaffold is paramount for its use in library generation. The following multi-step synthesis is proposed, starting from the readily available 1,3-diamino-2-propanol.[10][11]

Workflow for the Synthesis of 1,4,5,6-Tetrahydropyrimidin-5-amine

Synthesis_Workflow A 1,3-Diamino-2-propanol B Di-Boc-1,3-diamino-2-propanol A->B Boc₂O, Base C Di-Boc-1,3-diamino-2-propanone B->C Dess-Martin Periodinane D N-(Di-Boc-1,3-diamino-2-propyl)benzylamine C->D BnNH₂, NaBH(OAc)₃ E 1,3-Diamino-N-benzyl-2-propanamine D->E TFA or HCl F N-Benzyl-1,4,5,6-tetrahydropyrimidin-5-amine E->F Guanidinylating Agent G 1,4,5,6-Tetrahydropyrimidin-5-amine F->G H₂, Pd/C

Caption: Proposed synthetic workflow for 1,4,5,6-tetrahydropyrimidin-5-amine.

Protocol 1: Synthesis of 1,4,5,6-Tetrahydropyrimidin-5-amine

Step 1: Protection of 1,3-Diamino-2-propanol

  • Dissolve 1,3-diamino-2-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (2.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield di-Boc-1,3-diamino-2-propanol.

Step 2: Oxidation to Di-Boc-1,3-diamino-2-propanone

  • Dissolve the di-Boc-1,3-diamino-2-propanol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ketone is typically used in the next step without further purification.

Step 3: Reductive Amination with Benzylamine

  • Dissolve the crude di-Boc-1,3-diamino-2-propanone (1.0 eq) and benzylamine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.[12]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 4: Deprotection of Boc Groups

  • Dissolve the protected triamine from the previous step in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as a salt.

Step 5: Cyclization to form the Tetrahydropyrimidine Ring

  • The crude triamine salt is dissolved in a suitable solvent like ethanol.

  • Add a guanidinylating reagent such as S-methylisothiourea sulfate (1.1 eq) and a base like triethylamine to neutralize the salt and facilitate the reaction.

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-1,4,5,6-tetrahydropyrimidin-5-amine.

Step 6: Final Deprotection

  • Dissolve the N-benzyl protected compound in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, 1,4,5,6-tetrahydropyrimidin-5-amine.

Protocols for the Functionalization of 1,4,5,6-Tetrahydropyrimidin-5-amine

The primary amine at the C5 position serves as a versatile handle for introducing a wide range of functional groups, thereby enabling the generation of diverse chemical libraries. The following protocols are based on well-established methods for the N-functionalization of amines and should be optimized for the specific substrate.

Core Functionalization Reactions

Functionalization_Reactions Start 1,4,5,6-Tetrahydropyrimidin-5-amine Acylation N-Acylation Start->Acylation RCOCl or RCOOH, Coupling Agent Alkylation N-Alkylation Start->Alkylation R-X, Base or R-OH, Catalyst ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO or RCOR', NaBH(OAc)₃ Sulfonylation N-Sulfonylation Start->Sulfonylation RSO₂Cl, Base Product_Amide Amide Derivatives Acylation->Product_Amide Product_Alkylamine Secondary/Tertiary Amine Derivatives Alkylation->Product_Alkylamine ReductiveAmination->Product_Alkylamine Product_Sulfonamide Sulfonamide Derivatives Sulfonylation->Product_Sulfonamide

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 1,4,5,6-Tetrahydropyrimidin-5-amine during long-term storage

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 1,4,5,6-Tetrahydropyrimidin-5-amine and its derivatives. This cyclic amidine scaffold is a critical pharmacophore in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 1,4,5,6-Tetrahydropyrimidin-5-amine and its derivatives. This cyclic amidine scaffold is a critical pharmacophore in drug development, but it presents unique stability challenges. The cyclic amidine moiety is highly susceptible to hydrolytic ring-opening, while the primary amine at the 5-position is prone to carbamate formation and oxidation.

This guide provides researchers and drug development professionals with mechanistically grounded troubleshooting steps, quantitative stability data, and self-validating protocols to ensure the integrity of your compound libraries.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 1,4,5,6-Tetrahydropyrimidin-5-amine sample show a loss of the cyclic amidine peak in NMR/HPLC after a few weeks in aqueous buffer? A1: This is caused by hydrolytic ring-opening . The cyclic amidine is highly sensitive to nucleophilic attack by water. Under alkaline conditions (pH > 8.0) or strong acidic conditions (pH < 3.0), the amidine undergoes hydrolysis, leading to the cleavage of the ring and the formation of acyclic diamine derivatives (such as N-formyl-1,3-propanediamine analogs) [1]. Causality & Prevention: The carbon atom within the amidine functional group is highly electrophilic. Extreme pH levels catalyze the addition of water across the C=N double bond. To prevent this, aqueous solutions must be strictly maintained at a near-neutral pH (6.5–7.0) using non-nucleophilic buffers (e.g., HEPES rather than phosphate, which can act synergistically to accelerate degradation) [2]. Even at neutral pH, aqueous solutions should not be stored for more than 24 hours [3].

Q2: I am storing the lyophilized solid powder at room temperature in a standard desiccator, but it is gaining weight and losing potency. What is happening? A2: Your compound is undergoing carbamate formation and hygroscopic degradation . The primary amine at the 5-position is a strong nucleophile that readily reacts with atmospheric carbon dioxide (CO2) in the presence of trace ambient moisture to form a carbamate salt. Causality & Prevention: Standard desiccators often control moisture but do not eliminate CO2. The formation of the carbamate salt alters the molecular weight and the solubility profile of the API. You must store the solid under a strict inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials at -20°C to suppress both the thermodynamic driving force of the reaction and the availability of the gaseous reactants.

Q3: How can I formulate this compound for long-term high-throughput screening (HTS) libraries without degradation? A3: For long-term HTS archiving, the compound must be stored in anhydrous Dimethyl Sulfoxide (DMSO) . However, DMSO can absorb moisture from the air, which will re-introduce the hydrolysis risk. Furthermore, trace peroxides in aging organic solvents can oxidize the primary amine [2]. Causality & Prevention: Use only LC-MS grade, anhydrous DMSO packaged under argon. Prepare single-use aliquots to avoid freeze-thaw cycles, which introduce condensation (water) into the sample upon opening. Store these aliquots at -80°C.

Part 2: Quantitative Degradation Kinetics

To assist in your experimental planning, the following table summarizes the representative degradation kinetics of the tetrahydropyrimidine pharmacophore under various micro-environmental conditions.

Storage ConditionSolvent / MatrixTemperaturePrimary Degradation PathwayEstimated Half-Life (t½)
Aqueous (Basic) 0.1 M NaOH (pH > 10)25°CAlkaline Hydrolysis (Ring Opening)< 2 Hours
Aqueous (Acidic) 0.1 M HCl (pH < 2)25°CAcid-Catalyzed Hydrolysis4 - 6 Hours
Aqueous (Neutral) PBS Buffer (pH 7.2)4°CSlow Hydrolysis~ 3 - 5 Days
Organic (Wet) Standard DMSO25°CHydrolysis / Oxidation~ 2 Weeks
Organic (Anhydrous) Anhydrous DMSO (Ar)-80°CNone (Stable)> 2 Years
Solid State (Air) Lyophilized Powder25°CCarbamate Formation / Hygroscopy~ 1 - 3 Months
Solid State (Inert) Lyophilized (Argon)-20°CNone (Stable)≥ 4 Years [3]

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating—meaning they contain built-in quality control checkpoints to verify success before proceeding to the next step.

Protocol: Preparation and Archiving of Anhydrous HTS Stock Solutions

Objective: To prepare a 10 mM stock solution of 1,4,5,6-Tetrahydropyrimidin-5-amine that will remain stable for >2 years.

Step 1: Environmental Control Perform all reconstitutions inside a glove box or a controlled environment purged with Argon. Ambient humidity must be <10%.

Step 2: Solvent Preparation Utilize freshly opened, anhydrous DMSO (water content <0.005%). Causality: Even 0.1% water in DMSO provides a sufficient molar excess of water to initiate amidine hydrolysis over a 6-month storage period.

Step 3: Reconstitution & Self-Validation (QC Checkpoint)

  • Dissolve the solid API in the anhydrous DMSO to reach a 10 mM concentration. Vortex gently until completely clear.

  • Validation Step: Immediately withdraw a 5 µL aliquot and dilute in LC-MS grade acetonitrile. Run a rapid LC-MS/MS analysis.

  • Acceptance Criteria: The mass spectrum must show the intact parent ion [M+H]+ with <1% of the ring-opened mass adduct ( [M+H+18]+ ). Do not proceed to aliquoting if hydrolysis exceeds 1%.

Step 4: Aliquoting and Sealing Dispense the validated solution into 2D-barcoded, low-bind acoustic dispensing tubes (e.g., Echo® qualified tubes). Dispense 20 µL per tube to ensure single-use volumes.

Step 5: Inert Gas Blanket and Storage Pass a gentle stream of Argon gas over the open tubes for 10 seconds to displace ambient air. Immediately cap the tubes with pierceable foil seals using an automated heat sealer. Transfer immediately to a -80°C automated storage repository.

Part 4: Storage Decision Logic & Workflows

The following diagnostic flowchart illustrates the logical decision tree for handling 1,4,5,6-Tetrahydropyrimidin-5-amine based on the required experimental downstream application.

G Start 1,4,5,6-Tetrahydropyrimidin-5-amine Storage & Handling Decision Solid Solid State Storage (Bulk API) Start->Solid Solution Solution Storage (Assay & HTS) Start->Solution Solid_Haz Hazard: CO2 & Moisture (Carbamate Formation) Solid->Solid_Haz Sol_Aq Aqueous Buffer (In Vitro Assays) Solution->Sol_Aq Sol_Org Organic Solvent (DMSO Stock) Solution->Sol_Org Solid_Safe Action: Argon Purge, Desiccant, Store at -20°C Solid_Haz->Solid_Safe Aq_Haz Hazard: Alkaline/Acid Hydrolysis (Amidine Ring Opening) Sol_Aq->Aq_Haz Org_Haz Hazard: Trace Water / Peroxides (Hydrolysis & Oxidation) Sol_Org->Org_Haz Aq_Safe Action: pH 6.5-7.0, Use within 24h, Do not freeze-thaw Aq_Haz->Aq_Safe Org_Safe Action: Anhydrous DMSO, Argon Purge, Store at -80°C Org_Haz->Org_Safe

Decision tree for mitigating degradation pathways of 1,4,5,6-Tetrahydropyrimidin-5-amine.

References

  • Shutalev, A. D. (2004). "Unexpected result of alkaline hydrolysis of Biginelli compounds." Sciforum. Available at:[Link]

  • BioProcess International. (2011). "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International. Available at:[Link]

  • Oregon State University. (1962). "The chemistry of certain tetrahydropyrimidines." OSU ScholarsArchive. Available at:[Link]

Optimization

Overcoming low binding affinity in 1,4,5,6-Tetrahydropyrimidin-5-amine screening assays

Technical Support Center: Troubleshooting 1,4,5,6-Tetrahydropyrimidin-5-amine Screening Assays Welcome to the advanced troubleshooting hub for biophysical and biochemical screening. 1,4,5,6-Tetrahydropyrimidin-5-amine (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1,4,5,6-Tetrahydropyrimidin-5-amine Screening Assays

Welcome to the advanced troubleshooting hub for biophysical and biochemical screening. 1,4,5,6-Tetrahydropyrimidin-5-amine (THP-amine) and its derivatives are highly polar scaffolds frequently utilized in fragment-based drug discovery (FBDD). However, their unique physicochemical properties—specifically the presence of a highly basic amidine-like ring (pKa ~12) and a primary amine (pKa ~9-10)—mean these molecules often carry a +2 charge at physiological pH. This extreme positive charge density frequently leads to anomalous behavior in primary screens, masking true binding events.

This guide provides causality-driven troubleshooting protocols to help you distinguish true low binding affinity from assay artifacts in Surface Plasmon Resonance (SPR) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) platforms.

Diagnostic Logic Tree

TroubleshootingFlow Start Low Binding Affinity Detected (THP-amine screening) Assay Which Assay Platform? Start->Assay SPR Surface Plasmon Resonance (SPR) Assay->SPR TRFRET TR-FRET Assay->TRFRET SPR_Check Analyze Sensorgram Is there a bulk refractive index shift? SPR->SPR_Check TRFRET_Check Analyze Raw RFU Is the emission ratio < 1.0? TRFRET->TRFRET_Check SPR_Sol1 Yes: Buffer Mismatch or Non-Specific Binding (pKa > 10) SPR_Check->SPR_Sol1 Yes SPR_Sol2 No: Target Inactivity or Steric Hindrance SPR_Check->SPR_Sol2 No TRFRET_Sol1 Yes: Fluorophore Quenching or Inner Filter Effect TRFRET_Check->TRFRET_Sol1 Yes TRFRET_Sol2 No: True Low Affinity (Proceed to SAR) TRFRET_Check->TRFRET_Sol2 No

Diagnostic workflow for troubleshooting low binding affinity of THP-amines in SPR and TR-FRET assays.

Section 1: Surface Plasmon Resonance (SPR) Anomalies

Q: My THP-amine fragment shows a negative binding signal or an immediate, massive bulk shift upon injection. Is the affinity just too low to measure? A: Not necessarily. A negative binding signal or an exaggerated square-wave sensorgram usually indicates a severe buffer mismatch or volume exclusion effect, rather than true low affinity . Because THP-amines are dicationic at pH 7.4, if your running buffer and sample buffer differ even slightly in salt concentration, the bulk refractive index will shift dramatically. Furthermore, the positive charge of the THP-amine causes severe non-specific electrostatic binding to the negatively charged carboxylate-dextran matrix of standard CM5 sensor chips .

Q: How do I prevent non-specific binding of basic THP-amines to the sensor chip? A: The carboxylate groups on a standard CM5 chip act as an ion-exchange matrix for the positively charged THP-amine. To overcome this, you must alter the thermodynamic environment:

  • Increase Ionic Strength: Supplement the running buffer with higher NaCl (e.g., 250–500 mM) to shield electrostatic interactions.

  • Change the Chip Chemistry: Switch from a dextran-based CM5 chip to a neutrally coated surface, such as a PEG-coated chip or a planar alkane-thiol surface (e.g., Biacore C1 chip) .

Self-Validating Protocol: SPR Optimization for Highly Basic Fragments

Objective: Establish a reliable SPR baseline and capture true binding kinetics by using the system's reference channel as an internal control.

  • Target Immobilization: Do not use standard amine coupling. The primary amine on your THP-amine analyte can react with unquenched esters, or the coupling process may neutralize critical acidic residues in the target's binding pocket. Use capture methods (e.g., His-tag/Ni-NTA or biotin/streptavidin) to ensure uniform orientation .

  • Buffer Matching (Critical): Dissolve the THP-amine stock directly into the running buffer. Ensure the final DMSO concentration in both the sample and the running buffer is exactly matched (typically 1-5%) to prevent solvent-induced bulk shifts.

  • Reference Channel Validation: Inject the highest concentration of your THP-amine (e.g., 100 µM) over a deactivated reference surface and a mock-coupled surface (e.g., BSA). Validation gate: If the response units (RU) on the reference exceed the target channel, non-specific binding is dominating.

  • Dose-Response Injection: Perform a multi-cycle kinetic analysis using a 3-fold dilution series starting from 100 µM. A true binding event will show a concentration-dependent curvature during the association phase, not just a vertical bulk shift.

Section 2: TR-FRET Signal Quenching and Artifacts

Q: We are screening a library of THP-amine derivatives using a TR-FRET kinase assay, but the assay window has completely collapsed. Why? A: A collapsed assay window in TR-FRET is often due to the compound interfering with the fluorophores rather than failing to bind the target. THP-amines, especially if conjugated to aromatic systems during SAR expansion, can absorb light at the excitation wavelength of the Lanthanide donor (e.g., Europium at ~340 nm) or the emission wavelength of the acceptor (e.g., AlexaFluor 647 at ~665 nm) . This is known as the Inner Filter Effect (IFE). Additionally, high concentrations of basic amines can locally alter the pH of the microenvironment, quenching pH-sensitive acceptor dyes.

Q: How can I differentiate between a true inactive compound and a TR-FRET assay artifact? A: You must calculate the emission ratio and inspect the raw Relative Fluorescence Units (RFU) for both the donor and acceptor channels. In a robust TR-FRET assay, the donor emission (e.g., 615 nm for Europium) should remain relatively constant across all compound concentrations .

Quantitative Troubleshooting Matrix: TR-FRET Raw Data Interpretation
Donor RFU (615 nm)Acceptor RFU (665 nm)Emission Ratio (665/615)DiagnosisCorrective Action
ConstantDecreases with [Compound]DecreasesTrue Target Inhibition Proceed with SAR; calculate IC50.
Decreases heavilyDecreases heavilyConstant or erraticInner Filter Effect / Quenching Run a compound-only fluorescence scan; shift to a red-shifted donor (e.g., Terbium).
ConstantConstant (High)Constant (High)True Inactive / Low Affinity Compound does not bind; optimize scaffold.
Highly VariableHighly VariableHighly VariableSolubility / Aggregation Issue Centrifuge plates; reduce DMSO; add 0.01% CHAPS.

Table 1: Diagnostic matrix for TR-FRET raw data analysis to identify false negatives caused by low binding affinity or assay interference.

Self-Validating Protocol: TR-FRET Counter-Screen for Compound Interference

Objective: Isolate the compound's effect on the fluorophores from its effect on the target protein.

  • Prepare Pre-formed Complex: Mix the TR-FRET donor and acceptor reagents in the absence of the target protein (e.g., use a pre-formed biotin-streptavidin FRET pair that generates a maximum, stable signal).

  • Compound Titration: Titrate the THP-amine compound into this pre-formed complex across a 10-point concentration curve.

  • Incubation & Read: Incubate for 60 minutes at room temperature. Read the plate using the exact filter sets used in the primary screening assay.

  • Analysis: Validation gate: If the TR-FRET ratio drops in a dose-dependent manner in this target-free system, the THP-amine is an assay interferer. You must switch to an orthogonal assay (e.g., Isothermal Titration Calorimetry or NMR) to determine true binding affinity.

Section 3: Scaffold Optimization (Medicinal Chemistry)

Q: We verified the assay is artifact-free, but the binding affinity of the THP-amine is genuinely low (Kd > 500 µM). How do we optimize this scaffold? A: The 1,4,5,6-tetrahydropyrimidine ring is conformationally flexible and highly polar. Low affinity often stems from a massive desolvation penalty (the energy required to strip water molecules away from the charged amine before it can enter a hydrophobic pocket) or a high entropic penalty upon binding.

  • pKa Modulation: The high basicity of the primary amine at the 5-position can be modulated by converting it into an amide, urea, or carbamate. This reduces the desolvation penalty and neutralizes the charge, allowing better penetration into lipophilic target pockets.

  • Fragment Growing: Utilize X-ray crystallography or in silico docking to identify adjacent sub-pockets. Grow the fragment by attaching halogenated benzyl derivatives or carboxylate linkages, which have been shown to significantly improve the binding affinity of pyrimidine-based scaffolds against targets like kinases and metabolic enzymes by introducing critical Pi-donor and hydrophobic interactions .

References

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Bitesize Bio.[Link]

  • Lower Binding Affinity than Expected - How to Troubleshoot. SPRpages. [Link]

  • 4 SPR assay problems that can be resolved by improving protein quality. NanoTemper.[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information (PMC).[Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. National Center for Biotechnology Information (PMC).[Link]

Troubleshooting

Technical Support Center: Advanced Purification and Crystallization of 1,4,5,6-Tetrahydropyrimidin-5-amine

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that isolating and crystallizing highly polar, cyclic amidines like 1,4,5,6-Tetrahydropyrimidin-5-amine (CAS: 93010-22-1) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that isolating and crystallizing highly polar, cyclic amidines like 1,4,5,6-Tetrahydropyrimidin-5-amine (CAS: 93010-22-1) presents unique physicochemical challenges. The free base is inherently unstable, highly hygroscopic, and susceptible to ring-opening hydrolysis in aqueous environments.

This guide is engineered to provide researchers and drug development professionals with field-proven, causality-driven methodologies to successfully purify and crystallize this compound.

Process Visualization: Purification Pipeline

To mitigate degradation, the purification workflow must rapidly transition the compound from a vulnerable aqueous free base to a stable, fully protonated salt.

PurificationWorkflow N1 Crude Reaction Mixture (Free Base in Aqueous) N2 Ion-Exchange Chromatography (Dowex Resin) N1->N2 Desalting & Amine Removal N3 C18 Reverse-Phase Flash Chromatography N2->N3 Polar Impurity Elution N4 Lyophilization (Acidic Quench) N3->N4 Aqueous Concentration N5 Salt Formation (Anhydrous HCl in EtOH) N4->N5 Protonation to Salt N6 Solvent/Anti-Solvent Crystallization (iPrOH/Et2O) N5->N6 Supersaturation N7 Pure 1,4,5,6-Tetrahydropyrimidin- 5-amine HCl Salt N6->N7 Filtration & Vacuum Drying

Workflow for the purification and crystallization of 1,4,5,6-Tetrahydropyrimidin-5-amine.

Physicochemical Data & Solvent Parameters

Successful crystallization requires precise control over the thermodynamic environment. The table below summarizes the critical quantitative parameters required to force the tetrahydropyrimidine core into a stable crystal lattice.

Property / ParameterValue / DescriptionMechanistic Implication
Target Mass ([M+H]+) 100.08 m/zUsed for precise LC-MS fraction validation.
Free Base Stability Low (Hygroscopic)Requires immediate acidic quenching to prevent ring-opening.
Preferred Salt Form Hydrochloride (HCl)Enhances stability, solubility profile, and crystallinity.
Primary Solvent 2-Propanol (Isopropanol)Solubilizes the protonated salt at elevated temperatures (60 °C).
Anti-Solvent Diethyl EtherLowers the dielectric constant, inducing supersaturation.
Crystallization Temp. 60 °C cooling to 4 °CControlled cooling gradient maximizes crystal lattice purity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Desalting and Reverse-Phase Isolation

Because the tetrahydropyrimidine core is synthesized from diamines, crude mixtures are often contaminated with highly polar precursors.

  • Acidic Quenching: Acidify the crude aqueous mixture to pH ~4.5 using 1M HCl.

    • Causality: The basic amidine nitrogen is prone to nucleophilic attack by water. An acidic quench eliminates free ammonia and protonates the cyclic amidine, stabilizing the ring against hydrolysis 1.

  • Ion-Exchange Pre-treatment: Pass the mixture through a Dowex 1 anion exchange column (acetate form). Wash with deionized water.

    • Causality: Acidic impurities bind to the resin, while the highly basic tetrahydropyrimidine elutes in the aqueous wash 2.

  • C18 Flash Chromatography: Load the aqueous eluent onto a C18 silica gel column. Elute using a gradient of 0–20% Methanol in Water (containing 0.1% TFA).

  • Validation Checkpoint: Monitor fractions via LC-MS. Successful isolation is confirmed when the dominant peak registers at m/z 100.08. The absence of a +18 Da mass shift confirms the ring structure remains intact.

  • Lyophilization: Pool the validated fractions and lyophilize immediately to yield a dry, fully protonated salt powder.

Protocol B: Solvent/Anti-Solvent Crystallization (Hydrochloride Salt)

Crystallizing polar amines requires manipulating the solvent's dielectric constant to force the salt out of solution without causing it to "oil out."

  • Dissolution: Suspend the lyophilized powder in a minimal volume of anhydrous 2-propanol (isopropanol) and heat to 60 °C under a dry nitrogen atmosphere.

  • Salt Verification: Add a stoichiometric drop of anhydrous HCl in ethanol to guarantee the amine is fully protonated.

  • Anti-Solvent Addition: While maintaining vigorous stirring at 60 °C, add anhydrous diethyl ether dropwise. Stop the addition the moment the solution exhibits persistent, faint turbidity 3.

    • Causality: Diethyl ether acts as an anti-solvent. Its gradual introduction lowers the solubility limit of the HCl salt, pushing the system into the metastable zone required for controlled nucleation.

  • Nucleation and Growth: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to 4 °C for 12 hours.

  • Validation Checkpoint: A slow transition from a turbid mixture to a free-flowing, off-white crystalline suspension validates proper nucleation. If the mixture forms a sticky residue at the bottom of the flask, the system has oiled out (see Troubleshooting).

  • Isolation: Filter the crystals rapidly under a stream of dry nitrogen, wash with cold diethyl ether, and dry under high vacuum for 24 hours.

Troubleshooting Guide & FAQs

Q: Why does my product turn into a sticky, yellow oil instead of crystallizing? A: This is a classic symptom of hygroscopicity and incomplete salt formation. Tetrahydropyrimidines in their free-base form—or partial salt forms—readily absorb atmospheric moisture, forming a biphasic oil rather than a rigid crystal lattice. Corrective Action: Ensure you are working with the fully protonated HCl salt. Perform the crystallization in a rigorously anhydrous environment using molecular sieve-dried 2-propanol and diethyl ether under a nitrogen atmosphere.

Q: I observe a secondary peak in my LC-MS data with a +18 Da mass shift. What is causing this? A: A +18 Da mass shift indicates the addition of water, which corresponds to the ring-opening hydrolysis of the cyclic amidine core to form a linear formamido-1,3-propanediamine derivative. Corrective Action: This degradation occurs when the compound is left in aqueous solutions, particularly under neutral or alkaline conditions. Minimize the time the compound spends in aqueous buffers, maintain the pH below 5 during purification, and lyophilize immediately after chromatography.

Q: How do I remove excess 1,3-diaminopropane starting material? A: 1,3-diaminopropane is highly polar and often co-elutes with the product during standard silica chromatography. Corrective Action: Utilize the ion-exchange chromatography step outlined in Protocol A. Alternatively, because the diamine and the tetrahydropyrimidine have different pKa values, careful pH-controlled extraction or selective crystallization of the target compound's HCl salt from 2-propanol/diethyl ether will leave the diamine impurities in the mother liquor.

References

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES Source: Scholars' Bank, University of Oregon URL
  • Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Purified tetrahydropyrimidine derivatives and pharmaceutical compositions comprising them Source: European Patent Office URL

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Profiling of 1,4,5,6-Tetrahydropyrimidin-5-amine vs. 2-Imidazolines: A Comparative Guide

Executive Summary & Structural Rationale Cyclic amidines are privileged scaffolds in medicinal chemistry, historically dominated by 5-membered 2-imidazolines (e.g., clonidine, idazoxan) which primarily target α2​ -adrene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Cyclic amidines are privileged scaffolds in medicinal chemistry, historically dominated by 5-membered 2-imidazolines (e.g., clonidine, idazoxan) which primarily target α2​ -adrenergic and imidazoline (I1, I2, I3) receptors[1]. However, expanding the ring to a six-membered system—specifically 1,4,5,6-tetrahydropyrimidin-5-amine —fundamentally alters the basicity, steric bulk, and conformational flexibility of the amidine pharmacophore[2].

The causality behind their divergent pharmacology lies in the ring geometry: the expanded 6-membered tetrahydropyrimidine (THP) ring alters the dihedral angle and increases steric bulk compared to the planar 5-membered imidazoline ring. This structural shift disrupts the optimal pharmacophore geometry required for classical α2​ -AR binding, thereby shifting selectivity toward other GPCRs and reducing off-target sedative liabilities[3]. Furthermore, the specific 5-amino substitution on the THP ring introduces a critical hydrogen bond donor/acceptor site, allowing for distinct binding modes in the receptor pocket compared to unsubstituted or 2-substituted analogs[4].

Pharmacological Target Landscape

2-Imidazolines (The Benchmark): Compounds like moxonidine and rilmenidine exhibit high affinity for central I1-imidazoline receptors, mediating sympathoinhibition and blood pressure reduction without the severe sedative effects associated with full α2​ -AR activation[5]. Idazoxan is highly selective for I2 receptors, which function as allosteric modulators of monoamine oxidases (MAOs)[6].

1,4,5,6-Tetrahydropyrimidines: The THP scaffold redirects the pharmacological profile. Studies on THP derivatives indicate that the expanded ring reduces the affinity for classical α2​ -ARs while unlocking interactions with novel targets. For instance, specific THP derivatives (e.g., CDD-0102A) act as partial agonists at M1 muscarinic receptors, offering pro-cognitive effects[7]. The core 1,4,5,6-tetrahydropyrimidin-5-amine serves as a versatile precursor to synthesize hybrids that selectively target these non-adrenergic pathways.

Comparative Binding Affinity & Functional Data

The following table summarizes the quantitative pharmacological profiles of standard 5-membered imidazolines versus 6-membered tetrahydropyrimidine derivatives.

Compound ClassRepresentative LigandPrimary Target Receptor Ki​ (nM)Functional Effect
5-Membered Amidine Clonidine α2​ -Adrenergic15 - 30Full Agonist (Sedation/Hypotension)
5-Membered Amidine MoxonidineI1-Imidazoline~40Agonist (Sympathoinhibition)
5-Membered Amidine IdazoxanI2-Imidazoline10 - 20Antagonist / MAO Modulator
6-Membered Amidine THP CoreI1 / α2​ -AR>500Weak/Partial Agonist
6-Membered Amidine Substituted THPsM1 Muscarinic100 - 300Partial Agonist (Pro-cognitive)

Note: Data represents consensus ranges derived from radioligand displacement assays in rat cortical membranes and PC12 cells. Affinities vary based on specific N- or C-substitutions.

Mechanistic Pathway Visualization

To understand the physiological divergence, we must map the signal transduction pathways. α2​ -ARs couple to Gi​/Go​ proteins, inhibiting adenylate cyclase (AC) and reducing cAMP. In contrast, classical G-protein coupled soluble second messenger systems are often not coupled to imidazoline receptors; instead, I1 receptors signal via phosphatidylcholine-specific phospholipase C (PC-PLC) and arachidonic acid pathways[8].

ReceptorPathways Ligand1 2-Imidazolines (e.g., Clonidine) Rec_A2 Alpha-2 AR Ligand1->Rec_A2 Rec_I1 I1 Imidazoline Rec. Ligand1->Rec_I1 Ligand2 THP-5-amine Derivatives Ligand2->Rec_I1 Rec_M1 M1 Muscarinic Rec. Ligand2->Rec_M1 Gi Gi/o Protein Rec_A2->Gi PC_PLC PC-PLC / AA Rec_I1->PC_PLC Gq Gq Protein Rec_M1->Gq Eff_cAMP Decrease cAMP (Sedation) Gi->Eff_cAMP Eff_BP Sympathoinhibition (Lower BP) PC_PLC->Eff_BP Eff_Cog Cognitive Enhancement Gq->Eff_Cog

Signaling divergence between 2-imidazolines and tetrahydropyrimidines.

Self-Validating Experimental Protocols

To objectively compare a novel 1,4,5,6-tetrahydropyrimidin-5-amine derivative against a 2-imidazoline standard, a self-validating dual-assay system is required. This ensures that thermodynamic binding affinity correlates with functional efficacy, ruling out false positives from non-specific membrane accumulation.

Protocol 1: Competitive Radioligand Binding Assay (Affinity) Causality Check: This step quantifies the binding affinity ( Ki​ ) by displacing a known radioligand, establishing whether the structural ring expansion physically prevents receptor pocket entry.

  • Membrane Preparation: Isolate membranes from rat cerebral cortex (rich in α2​ -AR and I1 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H] -clonidine (for α2​ -AR) or [3H] -idazoxan (for I2 receptors, in the presence of 1 µM rauwolscine to mask α2​ sites)[9].

  • Displacement: Add the test compound in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

  • Validation: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. A valid assay must show a Hill slope ( nH​ ) near 1.0, confirming a single-site competitive binding model.

Protocol 2: [35S]GTPγS Binding Assay (Functional Efficacy) Causality Check: Binding does not equal activation. This assay measures the direct G-protein coupling triggered by the ligand, distinguishing agonists from antagonists.

  • Reaction Setup: Incubate membranes (50 µg) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 100 mM NaCl, 1 µM GDP, pH 7.4) with 0.1 nM [35S]GTPγS .

  • Ligand Activation: Introduce the test compound at a concentration of 10×Ki​ (determined from Protocol 1).

  • Incubation: Incubate for 60 minutes at 30°C to allow nucleotide exchange.

  • Quantification: Filter and measure bound radioactivity via liquid scintillation.

  • Validation: Compare the maximal stimulation ( Emax​ ) to a full agonist reference (e.g., UK 14,304). If the THP derivative shows high affinity in Protocol 1 but no [35S]GTPγS incorporation here, it is functionally an antagonist, validating that physical binding translates to the expected functional state.

Workflow Start Synthesize/Purify THP-5-amine Membrane Prepare Rat Cortical Membranes Start->Membrane Split Parallel Assay Validation Membrane->Split Assay1 Radioligand Binding (Determine Ki) Split->Assay1 Assay2 GTPγS Assay (Determine Emax) Split->Assay2 Data1 Affinity Profile (Target Selectivity) Assay1->Data1 Data2 Functional Profile (Agonist/Antagonist) Assay2->Data2 End Lead Compound Selection Data1->End Data2->End

Self-validating workflow for evaluating cyclic amidine pharmacology.

Conclusion

While 2-imidazolines remain the gold standard for targeting imidazoline and α2​ -adrenergic receptors, the 1,4,5,6-tetrahydropyrimidin-5-amine scaffold offers a highly tunable alternative. By expanding the ring size and introducing the 5-amino group, researchers can dial out α2​ -AR-mediated sedative liabilities and pivot towards novel therapeutic targets, such as M1 muscarinic receptors for cognitive enhancement or highly selective I1/I2 modulators. Experimental validation through coupled thermodynamic and functional assays remains critical to mapping the complex pharmacology of these cyclic amidines.

Sources

Comparative

Scaffold Divergence in Drug Discovery: A Structural Comparison of 1,4,5,6-Tetrahydropyrimidin-5-amine and 2-Aminopyrimidines

Executive Summary In small-molecule drug discovery, the selection of a nitrogenous heterocyclic scaffold dictates a compound's physicochemical properties, 3D conformation, and target engagement profile. Two structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the selection of a nitrogenous heterocyclic scaffold dictates a compound's physicochemical properties, 3D conformation, and target engagement profile. Two structurally related but pharmacologically divergent scaffolds are 1,4,5,6-tetrahydropyrimidin-5-amine (THP-5-amine) and 2-aminopyrimidine (2-AP) . While they share a pyrimidine lineage, their saturation states completely alter their electronic distribution.

As an application scientist, understanding the causality behind these structural differences is critical. 2-AP is a planar, aromatic, weakly basic scaffold universally deployed as a kinase hinge binder. In stark contrast, THP-5-amine is a puckered, highly basic, aliphatic cyclic amidine frequently utilized as an arginine mimetic to target acidic protein pockets. This guide provides an objective comparison of their performance, mechanistic binding logic, and the self-validating experimental protocols required to evaluate them.

Structural and Physicochemical Divergence

The fundamental difference between these two scaffolds lies in their hybridization and aromaticity.

In 2-aminopyrimidine , the fully conjugated sp²-hybridized ring creates a planar aromatic system. The lone pair on the exocyclic amine is delocalized into the pyrimidine π-system. This delocalization severely reduces the basicity of the molecule, resulting in a pKa of approximately 3.45[1]. Consequently, at a physiological pH of 7.4, 2-AP remains predominantly neutral, making it highly lipophilic and capable of penetrating cell membranes to reach intracellular targets.

Conversely, 1,4,5,6-tetrahydropyrimidin-5-amine contains sp³-hybridized carbons that break the aromaticity, forcing the ring into a puckered (half-chair) 3D conformation. This saturation isolates the cyclic amidine core (-N-C=N-). Without the electron-withdrawing effect of an aromatic ring, the amidine acts as a strong base with a predicted pKa of ~12.21[2]. Upon protonation, the positive charge is perfectly delocalized across the two nitrogen atoms via resonance. At physiological pH, THP-5-amine exists as a cation, severely restricting passive membrane permeability but making it an ideal candidate for forming strong salt bridges with extracellular or intraluminal targets[3].

Quantitative Data Summary
Physicochemical Property1,4,5,6-Tetrahydropyrimidin-5-amine2-Aminopyrimidine
Aromaticity Non-aromatic (Partially saturated)Fully aromatic
3D Conformation Puckered (sp³ carbons present)Planar (sp² carbons only)
Core pKa ~12.21 (Cyclic amidine)[2]3.45 (Pyrimidine nitrogen)[1]
Physiological State (pH 7.4) Cationic (Protonated)Neutral
Hydrogen Bonding Profile Strong Donor / Strong AcceptorDonor-Acceptor (D-A) Motif
Primary Target Class Proteases, Integrins (Arginine mimetic)Kinases (ATP-competitive hinge binder)

Mechanistic Deep Dive: Causality in Target Engagement

The physicochemical properties directly dictate the target engagement logic for each scaffold.

The 2-Aminopyrimidine Kinase Hinge Motif: The neutral, planar nature of 2-AP is perfectly complementary to the hydrophobic, narrow ATP-binding cleft of kinases. The scaffold acts as a bidentate hydrogen bond donor-acceptor (D-A) system. The exocyclic amine (Donor) and the pyrimidine nitrogen (Acceptor) form critical hydrogen bonds with the backbone carbonyl and amide N-H of the kinase hinge region. For example, in FLT3 kinase inhibitors, the 2-AP core forms polar interactions with the Cys694 and Glu692 residues[4], while in CDK2, it interacts with the amide backbone of Leu83[5].

The THP-5-amine Arginine Mimetic Motif: Because THP-5-amine is permanently protonated at physiological pH, it cannot easily access intracellular kinase pockets. Instead, its highly basic cyclic amidine mimics the guanidinium group of the amino acid arginine. This makes it an exceptional structural motif for targeting aspartate- or glutamate-rich pockets, such as those found in viral proteases or integrin receptors, where it forms highly stable, bidentate salt bridges[3].

ScaffoldComparison THP 1,4,5,6-Tetrahydropyrimidin-5-amine • Puckered 3D Shape • Cyclic Amidine Core • pKa ~12.2 Target1 Salt-Bridge Formation (Arginine Mimetic) THP->Target1 Target Profile AP 2-Aminopyrimidine • Planar Aromatic • Conjugated System • pKa ~3.45 Target2 Kinase Hinge Binding (Donor-Acceptor Motif) AP->Target2 Target Profile

Fig 1. Divergent pharmacological targeting profiles of THP-5-amine and 2-aminopyrimidine.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of these scaffolds, rigorous, self-validating experimental workflows must be employed. Below are the standard protocols for assessing kinase target engagement (for 2-AP) and basicity (for THP-5-amine).

Protocol A: Differential Scanning Fluorimetry (DSF) for 2-AP Kinase Binding

DSF measures the thermal stabilization of a kinase domain upon ligand binding. The causality is straightforward: a compound that binds the ATP hinge region will stabilize the folded state of the protein, shifting its melting temperature ( Tm​ ) higher.

Self-Validation Mechanism: The protocol mandates a known high-affinity binder (e.g., staurosporine) as a positive control to verify protein folding integrity, alongside a DMSO-only negative control to establish the baseline Tm​ .

  • Reagent Preparation: Prepare a 10 mM stock of the 2-AP derivative in 100% DMSO. Dilute the recombinant kinase (e.g., FLT3 or CDK2) to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye (5000x stock) to the protein solution to a final concentration of 5x.

  • Plate Assembly: In a 96-well PCR plate, dispense 19 μL of the protein-dye mixture. Add 1 μL of the 2-AP compound (final concentration 10 μM, 5% DMSO). Include staurosporine and DMSO control wells.

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine, ramping from 25°C to 95°C at a rate of 1°C/minute, recording fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A shift ( ΔTm​ ) of >2°C relative to the DMSO control indicates positive hinge engagement.

KinaseAssay Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Differential Scanning Fluorimetry (Thermal Shift Assay) Step1->Step2 Step3 3. X-Ray Crystallography (Co-crystallization) Step2->Step3 Step4 4. Binding Mode Analysis (H-Bond Vector Validation) Step3->Step4

Fig 2. Self-validating experimental workflow for confirming kinase hinge engagement.
Protocol B: Potentiometric pKa Determination for THP-5-amine

Accurate pKa determination is critical for predicting the physiological charge state of highly basic cyclic amidines.

Self-Validation Mechanism: The system is validated by performing a blank titration of the background solvent prior to analyte introduction. This isolates the compound's specific buffering capacity from the autoionization of water.

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a constant temperature of 25°C.

  • Blank Titration: Titrate 50 mL of 0.15 M KCl (background electrolyte) with 0.1 M HCl and 0.1 M KOH to generate a blank solvent curve.

  • Sample Preparation: Dissolve 2-3 mg of THP-5-amine in 50 mL of 0.15 M KCl.

  • Titration: Lower the pH to ~2.0 using 0.1 M HCl to fully protonate both the amidine and the primary amine. Titrate with 0.1 M KOH in 0.05 mL increments up to pH 12.5 under a nitrogen atmosphere to prevent CO₂ absorption (which THP can fixate)[2].

  • Data Analysis: Subtract the blank titration curve from the sample curve. Use the Bjerrum function to plot the average number of bound protons versus pH to extract the exact pKa values for the C5-amine and the cyclic amidine core.

Conclusion

While 1,4,5,6-tetrahydropyrimidin-5-amine and 2-aminopyrimidine share a basic pyrimidine nomenclature, their application in drug discovery is entirely distinct. The aromaticity of 2-AP suppresses its basicity, rendering it a highly effective, membrane-permeable kinase hinge binder. Conversely, the saturation of THP-5-amine unleashes the basicity of its cyclic amidine, creating a potent, permanently charged arginine mimetic suitable for extracellular salt-bridge formation. Selecting between these scaffolds requires a stringent alignment of their physicochemical properties with the intended target's structural biology.

References

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications. acs.org.

  • 2-Aminopyrimidine - ChemBK. chembk.com.

  • 1,4,5,6-TETRAHYDROPYRIMIDINE | 1606-49-1 - ChemicalBook. chemicalbook.com.

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.

  • Neglected Tropical Diseases - National Academic Digital Library of Ethiopia. ethernet.edu.et.

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